Product packaging for 1,4-Diaminocyclohexane(Cat. No.:CAS No. 2615-25-0)

1,4-Diaminocyclohexane

Cat. No.: B1219780
CAS No.: 2615-25-0
M. Wt: 114.19 g/mol
InChI Key: VKIRRGRTJUUZHS-UHFFFAOYSA-N
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Description

Nomenclature and Stereochemical Considerations in Cyclohexane-1,4-diamine (B98093) Research

The systematic IUPAC name for this compound is cyclohexane-1,4-diamine. nih.gov It is also commonly referred to as 1,4-diaminocyclohexane. chemimpex.comsmolecule.com The core of its chemical identity is the cyclohexane (B81311) ring, which is not planar and exists predominantly in a chair conformation to minimize steric strain. researchgate.netlibretexts.org The spatial orientation of the two amine (-NH2) groups relative to the plane of the ring gives rise to two key stereoisomers: cis and trans. This isomerism is fundamental to understanding the compound's properties and applications, as the two isomers exhibit distinct conformational preferences and reactivity profiles. acs.org

cis-Cyclohexane-1,4-diamine Isomerism and Conformation in Research

In the cis-isomer, both amine groups are on the same side of the cyclohexane ring. acs.org Due to the chair conformation of the cyclohexane ring, the cis-isomer exists as a dynamic equilibrium between two energetically equivalent chair conformers. In this conformation, one amine group occupies an axial position (pointing up or down, perpendicular to the ring's plane) while the other occupies an equatorial position (pointing out from the side of the ring). libretexts.org This axial-equatorial arrangement is a defining characteristic of the cis-isomer. Research has also explored its unique locked boat conformation when chelated with certain metals, such as in [Pt(cis-1,4-dach)malonate]. nih.gov

Table 1: Conformational Properties of cis-Cyclohexane-1,4-diamine
PropertyDescriptionSource
Amine Group OrientationOne axial, one equatorial libretexts.org
Conformational FlexibilityUndergoes chair-chair interconversion, resulting in the exchange of axial and equatorial positions. researchgate.net
Special ConformationsCan adopt a locked boat conformation in certain metal complexes. nih.gov

trans-Cyclohexane-1,4-diamine Isomerism and Conformation in Research

The trans-isomer has its two amine groups on opposite sides of the cyclohexane ring. cymitquimica.com This arrangement allows for a more stable conformation where both amine groups can simultaneously occupy equatorial positions (diequatorial). nih.gov This diequatorial conformation is significantly lower in energy than the alternative diaxial conformation, where both groups would be in sterically hindered axial positions. As a result, the trans-isomer is conformationally more rigid and possesses a more linear and extended structure compared to the kinked structure of the cis-isomer. cymitquimica.comacs.org

Table 2: Conformational Properties of trans-Cyclohexane-1,4-diamine
PropertyDescriptionSource
Amine Group OrientationPredominantly diequatorial nih.gov
Conformational StabilityThe diequatorial conformer is highly favored, leading to greater conformational rigidity. acs.org
Molecular ShapeMore linear and stretched configuration compared to the cis-isomer. cymitquimica.comacs.org

Influence of Stereochemistry on Reactivity and Applications

The distinct stereochemistry of the cis and trans isomers profoundly impacts their reactivity and suitability for various applications, particularly in polymer science and coordination chemistry. cymitquimica.comacs.org

Polymer Chemistry : The more linear and symmetric structure of trans-Cyclohexane-1,4-diamine allows it to be incorporated efficiently into the crystalline regions of polyamides. acs.org This incorporation often leads to polymers with higher melting points, increased strength, and enhanced thermal stability compared to those made with the cis-isomer. acs.org The cis-isomer, with its kinked geometry, disrupts the regular packing of polymer chains and is therefore primarily found in the amorphous regions of copolyamides, which can enhance flexibility. chemimpex.comacs.org

Coordination Chemistry and Material Science : The spatial arrangement of the amine groups dictates how the diamine can act as a ligand, binding to metal centers. This is crucial in the design of metal-organic frameworks (MOFs), where the ligand's geometry controls the resulting porous structure. nih.govnih.gov The trans-isomer is often used as a linear linker to construct specific network topologies. nih.gov In medicinal chemistry, the stereochemistry of platinum complexes derived from these isomers, such as Kiteplatin from the cis-isomer, influences their interaction with biological targets like DNA and their resulting antitumor activity. nih.govrsc.org

Significance and Versatility as a Core Building Block in Advanced Organic and Polymer Chemistry

Cyclohexane-1,4-diamine is a versatile and valuable building block due to its bifunctional nature and the distinct properties of its stereoisomers. chemimpex.comcymitquimica.com Its significance spans several key areas of chemical synthesis.

In polymer chemistry , it is a key monomer for producing high-performance polyamides and polyimides. chemimpex.comsmolecule.com By selecting the appropriate isomer or a specific cis/trans ratio, chemists can precisely tune the properties of the resulting polymer. For instance, polyamides derived from trans-Cyclohexane-1,4-diamine exhibit enhanced mechanical strength and thermal resistance, making them suitable for demanding applications in the automotive and aerospace industries. google.com The incorporation of the cycloaliphatic ring into the polymer backbone imparts rigidity and improves properties like the glass transition temperature. google.com

In organic synthesis , the diamine serves as a scaffold for creating more complex molecules. cymitquimica.commdpi.com Its two amine groups can be functionalized to build diverse molecular architectures for pharmaceuticals and agrochemicals. cymitquimica.comsmolecule.com For example, it is a precursor in the stereoselective synthesis of chiral compounds and has been explored for its potential in developing antagonists for P2X3 receptors, which are relevant in pain management. smolecule.comresearchgate.net

Furthermore, in the field of materials science , Cyclohexane-1,4-diamine and its derivatives are used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). nih.gov The rigid structure of the trans-isomer, in particular, facilitates the formation of well-defined, porous structures that have applications in gas storage, separation, and catalysis. nih.govnih.gov

Table 3: Applications of Cyclohexane-1,4-diamine as a Building Block
FieldApplicationKey Isomer/FeatureSource
Polymer ChemistryHigh-performance polyamidestrans-isomer for high crystallinity and thermal stability acs.org
Polymer ChemistryEpoxy resin curing agentcis-isomer for improved mechanical properties and flexibility chemimpex.com
Organic SynthesisPharmaceutical intermediatesStereospecific scaffolds for drug development chemimpex.comsmolecule.commdpi.com
Materials ScienceMetal-Organic Frameworks (MOFs)Linkers for creating porous materials for gas storage and catalysis nih.govnih.gov

Historical Context of Cyclohexane-1,4-diamine Research

Research into alicyclic diamines, including Cyclohexane-1,4-diamine, gained momentum in the mid-20th century, driven by the burgeoning field of polymer chemistry. acs.orgacs.org Early methods for synthesizing Cyclohexane-1,4-diamine often involved the catalytic hydrogenation of p-phenylenediamine (B122844). google.com These processes typically yielded a mixture of cis and trans isomers, with the equilibrium favoring the trans form. google.com A significant focus of early research was on developing methods to separate these isomers, such as fractional crystallization, to access the pure forms needed to study their distinct effects on polymer properties. chemicalbook.com

The importance of stereochemistry became increasingly apparent as researchers noted the superior properties of polymers made from the trans-isomer. google.com This led to the development of stereospecific synthesis routes to maximize the yield of the desired trans form. google.com For example, a patented process describes the conversion of cyclohexane-1,4-dicarboxylic acid diamide (B1670390) into the diamine, offering a pathway to the trans-isomer. google.comchemicalbook.com The use of various catalysts, including nickel, cobalt, platinum, and ruthenium, has been explored to optimize the hydrogenation of aromatic precursors. google.com Over time, the application of these diamines expanded beyond polymers to include pharmaceuticals and advanced materials, reflecting a deeper understanding of how their rigid, well-defined stereochemistry could be harnessed for molecular design. nih.govrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2 B1219780 1,4-Diaminocyclohexane CAS No. 2615-25-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexane-1,4-diamine
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InChI

InChI=1S/C6H14N2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4,7-8H2
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InChI Key

VKIRRGRTJUUZHS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CC(CCC1N)N
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H14N2
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DSSTOX Substance ID

DTXSID30185071, DTXSID70884854, DTXSID90883869
Record name 1,4-Diaminocyclohexane
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Record name 1,4-Cyclohexanediamine, cis-
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Record name 1,4-Cyclohexanediamine, trans-
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Molecular Weight

114.19 g/mol
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CAS No.

3114-70-3, 2615-25-0, 15827-56-2
Record name 1,4-Diaminocyclohexane
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Record name Cyclohexane-1,4-diamine
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Advanced Synthetic Methodologies for Cyclohexane 1,4 Diamine and Its Derivatives

Catalytic Hydrogenation Routes for Cyclohexane-1,4-diamine (B98093) Synthesis

Catalytic hydrogenation represents a primary and widely utilized approach for the synthesis of cyclohexane-1,4-diamine. This method involves the reduction of aromatic compounds under hydrogen pressure in the presence of a suitable catalyst.

Hydrogenation of p-Phenylenediamine (B122844) with Nickel or Cobalt Catalysts

The hydrogenation of p-phenylenediamine is a direct route to produce cyclohexane-1,4-diamine. When this reaction is carried out using nickel or cobalt catalysts in solvents like methylcyclohexane, dioxane, or decalin at elevated temperatures (around 180°C) and pressures (100 or 150 atmospheres), a mixture of isomers of cyclohexane-1,4-diamine is formed. chemicalbook.com The resulting mixture contains both cis and trans isomers, from which the desired trans-1,4-diaminocyclohexane can be separated through fractional crystallization, although this may require multiple crystallization steps to achieve high purity. chemicalbook.com

Ruthenium-based catalysts have also been investigated for this transformation. For instance, a 5% Ru/Al2O3 catalyst has been used for the hydrogenation of 1,4-phenylenediamine in water, achieving an 80% conversion with 87% selectivity to 1,4-cyclohexanediamine at 90°C and a hydrogen pressure of 4 MPa. researchgate.net The solvent plays a significant role in the reaction's outcome, with studies comparing water, isopropanol (B130326), and supercritical carbon dioxide. researchgate.net It has been noted that the reaction is consecutive, and longer reaction times can lead to a decrease in selectivity for the desired product. researchgate.net Another study utilized a Ru-silica aerogel catalyst, prepared via a sol-gel and supercritical drying method, for the hydrogenation of p-phenylenediamine, demonstrating the influence of catalyst preparation and components on the reaction's efficiency. researchgate.net

CatalystSubstrateSolventTemperature (°C)Pressure (atm)ProductReference
Nickel or Cobaltp-PhenylenediamineMethylcyclohexane, Dioxane, or Decalin180100 or 150Cyclohexane-1,4-diamine (isomer mixture) chemicalbook.com
5% Ru/Al2O31,4-PhenylenediamineWater90~401,4-Cyclohexanediamine researchgate.net
Ru-silica aerogelp-PhenylenediamineNot specifiedNot specifiedNot specified1,4-Cyclohexanediamine researchgate.net

Hydrogenation of 1,4-Dicyanobenzene with Palladium on Carbon Catalysts

An alternative starting material for the synthesis of cyclohexane-1,4-diamine is 1,4-dicyanobenzene. The hydrogenation of the cyano groups and the benzene (B151609) ring can be achieved using a palladium on carbon (Pd/C) catalyst. This method offers a different synthetic pathway, potentially avoiding some of the challenges associated with the direct hydrogenation of p-phenylenediamine. The use of Pd/C is common in hydrogenation reactions due to its high activity and stability. researchgate.net The reaction conditions, such as temperature, pressure, and solvent, would be critical in controlling the reaction's selectivity towards the desired diamine product.

Regioselective and Stereoselective Hydrogenation Control in Cyclohexane-1,4-diamine Synthesis

Controlling the regioselectivity and stereoselectivity of the hydrogenation process is paramount to obtaining the desired isomer of cyclohexane-1,4-diamine, which is often the trans isomer for many applications. The stereochemical outcome of the hydrogenation of p-phenylenediamine is influenced by several factors, including the choice of catalyst, solvent, temperature, and pressure. For instance, the use of specific catalytic systems can favor the formation of one isomer over the other.

Research into the isomerization of cyclohexane (B81311) derivatives provides insights into controlling the cis/trans ratio. For example, in the context of 1,4-cyclohexanedicarboxylic acid, it has been shown that heating a mixture of isomers in water can increase the proportion of the trans isomer. google.com While this applies to the dicarboxylic acid, similar principles of thermodynamic and kinetic control may be applicable to the diamine synthesis. The development of catalysts and reaction conditions that allow for precise control over the stereochemistry of the final product is an active area of research. nih.govnih.gov

Synthesis via Cyclohexane-1,4-dicarboxylic Acid Derivatives

Another significant synthetic route to cyclohexane-1,4-diamine involves the use of cyclohexane-1,4-dicarboxylic acid and its derivatives as starting materials. This multi-step approach offers an alternative to direct hydrogenation and can provide better control over the stereochemistry of the final product.

Reaction of Ammonia (B1221849) with Cyclohexane-1,4-dicarboxylic Acid Derivatives

A process has been developed for the selective synthesis of trans-1,4-diaminocyclohexane starting from a mixture of cis and trans-cyclohexane-1,4-dicarboxylic acid or its esters. chemicalbook.com In the initial step, the dicarboxylic acid derivative is reacted with ammonia to form the solid trans-dicarboxylic acid diamide (B1670390). chemicalbook.com This reaction selectively produces the trans-diamide, which can then be further converted to the desired diamine. This method is advantageous as it allows for the separation of the trans isomer at an early stage of the synthesis.

Reactant 1Reactant 2ProductKey FeatureReference
Mixture of cis and trans-cyclohexane-1,4-dicarboxylic acid (or its esters)AmmoniaSolid trans-dicarboxylic acid diamideSelective formation of the trans isomer chemicalbook.com

Chlorination and Conversion to Diamine using Alkali Metal Hydroxides

Following the formation of the trans-dicarboxylic acid diamide, the synthesis proceeds through a chlorination step to form trans-cyclohexane-1,4-dicarboxylic acid-bis-N-chloramide. chemicalbook.com This intermediate is then treated with an alkali or alkaline earth metal hydroxide (B78521) to yield trans-1,4-diaminocyclohexane. chemicalbook.com This two-step conversion from the diamide to the diamine is a key part of this synthetic route, which ultimately allows for the selective production of the trans isomer of cyclohexane-1,4-diamine from a mixed-isomer starting material. chemicalbook.com The preparation of 1,4-cyclohexanedicarboxylic acid dichloride, a related derivative, can be achieved by reacting 1,4-cyclohexanedicarboxylic acid with a chlorinating agent like thionyl chloride. patsnap.comgoogleapis.com

Synthesis of Substituted Cyclohexane-1,4-diamine Derivatives

Synthesis of Bis(methylamine) Derivatives

Cyclohexanebis(methylamine) refers to isomers of C6H10(CH2NH2)2, which are distinct from N-methylated derivatives of cyclohexane-1,4-diamine. wikipedia.org The primary industrial route for producing these compounds, such as 1,3- and 1,4-cyclohexanebis(methylamine), is the catalytic hydrogenation of the corresponding xylylenediamine isomers (m-xylylenediamine or p-xylylenediamine). wikipedia.orggoogle.com

The synthesis typically involves:

Reactants : Xylylenediamine is used as the starting aromatic diamine.

Catalyst : A ruthenium-based catalyst is commonly employed for the hydrogenation of the aromatic ring. google.com

Reaction Conditions : The hydrogenation is carried out in a liquid phase, either without a solvent or in the presence of an organic solvent, at elevated temperatures (e.g., ~150°C) and pressures (5 to 150 kg/cm2 G). google.com

This process yields a mixture of cis and trans isomers of bis(aminomethyl)cyclohexane. rsc.org The use of specific solvents like alkylamines or alkylenediamines can lead to high yields of the desired product. google.com

Synthesis of N,N-Diethyl-cyclohexane-1,4-diamine Dihydrochloride

The synthesis of N,N-Diethyl-cyclohexane-1,4-diamine Dihydrochloride involves the dialkylation of the parent diamine followed by salt formation. smolecule.com

The typical synthetic procedure is as follows:

N,N-Di-Ethylation : Cyclohexane-1,4-diamine is reacted with an ethylating agent. Diethyl sulfate is a common reagent for this purpose. The reaction introduces two ethyl groups onto one of the nitrogen atoms. The reaction may require heat and the presence of a base to facilitate the alkylation. smolecule.com

Formation of Dihydrochloride Salt : The resulting N,N-Diethyl-cyclohexane-1,4-diamine free base is then treated with hydrochloric acid. This protonates both nitrogen atoms, forming the stable dihydrochloride salt. smolecule.com

This compound is utilized as a chemical intermediate, particularly as a chain extender in the synthesis of polyurethanes. chemimpex.com

Chiral Resolution Techniques for Enantiomerically Pure Cyclohexane-1,4-diamine

The separation of enantiomers is a critical process in the synthesis of chiral molecules for applications in pharmaceuticals, materials science, and as ligands in asymmetric catalysis. For a molecule like trans-cyclohexane-1,4-diamine, which possesses chirality, obtaining enantiomerically pure forms is essential for these applications. The following sections describe the principal methodologies for chiral resolution. While specific data for cyclohexane-1,4-diamine is scarce, the principles are illustrated with data for trans-1,2-diaminocyclohexane.

Diastereomeric salt formation is a classical and widely used method for the resolution of racemic amines. The principle of this technique lies in the reaction of a racemic mixture of a base, such as cyclohexane-1,4-diamine, with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization.

While specific protocols for the resolution of racemic trans-cyclohexane-1,4-diamine using this method are not readily found, the resolution of racemic trans-1,2-diaminocyclohexane with L-(+)-tartaric acid is a well-established procedure and serves as an excellent illustrative example. researchgate.netdatapdf.com In this process, the racemic diamine is treated with L-(+)-tartaric acid in a suitable solvent, often water or a mixture of water and alcohol. researchgate.netdatapdf.com The resulting diastereomeric salts, (1R,2R)-diammoniumcyclohexane mono-(+)-tartrate and (1S,2S)-diammoniumcyclohexane mono-(+)-tartrate, exhibit different solubilities. One of the diastereomeric salts is significantly less soluble and precipitates out of the solution upon cooling or concentration. datapdf.com The precipitated salt can then be isolated by filtration. A subsequent acidification or basification of the separated diastereomeric salt regenerates the enantiomerically enriched amine.

Illustrative Example: Resolution of trans-1,2-diaminocyclohexane with L-(+)-Tartaric Acid

StepDescriptionTypical Reagents/Conditions
Salt Formation Reaction of racemic trans-1,2-diaminocyclohexane with an enantiopure chiral acid.L-(+)-Tartaric acid, water, often with the addition of acetic acid.
Fractional Crystallization Isolation of the less soluble diastereomeric salt based on solubility differences.Cooling of the reaction mixture, followed by filtration to collect the precipitate.
Liberation of the Enantiomer Regeneration of the free amine from the isolated diastereomeric salt.Treatment with a base, such as sodium hydroxide, followed by extraction.

It is important to reiterate that the specific conditions and efficacy of this method for cyclohexane-1,4-diamine may differ significantly from the example provided for trans-1,2-diaminocyclohexane.

Enzymatic resolution is a powerful and highly selective method for obtaining enantiomerically pure compounds. This technique utilizes the stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture, a process known as kinetic resolution. For racemic amines, lipases are commonly employed to catalyze the acylation of one enantiomer, leaving the other unreacted. The resulting acylated product and the unreacted amine can then be separated based on their different chemical properties.

Dynamic kinetic resolution (DKR) is an advancement of this method that can theoretically achieve a 100% yield of the desired enantiomer. diva-portal.orgnih.govacs.org In DKR, the enzymatic kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. diva-portal.orgnih.govacs.org This ensures that the entire racemic mixture is continually converted into the desired enantiomerically pure product.

While there is a wealth of information on the enzymatic resolution of various amines, specific studies detailing the enzymatic resolution of cyclohexane-1,4-diamine are not prevalent in the reviewed literature. However, the general principles of enzymatic kinetic resolution are broadly applicable.

Key Components of Enzymatic Kinetic Resolution of Amines:

ComponentRoleCommon Examples
Enzyme Chiral catalyst that selectively reacts with one enantiomer.Lipases (e.g., Candida antarctica lipase B), Proteases, Transaminases. diva-portal.org
Acyl Donor A reagent that provides the acyl group for the enzymatic acylation.Esters (e.g., ethyl acetate), Anhydrides.
Solvent The medium in which the reaction is carried out.Organic solvents (e.g., toluene, hexane).
Racemization Catalyst (for DKR) A catalyst that interconverts the enantiomers of the starting material.Metal complexes (e.g., ruthenium or palladium-based catalysts). acs.orgresearchgate.net

The successful application of this method to cyclohexane-1,4-diamine would require screening various enzymes and reaction conditions to find a system with high enantioselectivity and efficiency.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP), are powerful analytical and preparative methods for separating enantiomers. A CSP is a solid support that has been modified with a chiral selector, a molecule that can interact diastereomerically with the enantiomers of the analyte. These differential interactions lead to different retention times for the two enantiomers on the chromatographic column, allowing for their separation.

Common chiral stationary phases are based on polysaccharides (e.g., cellulose and amylose derivatives), proteins, cyclodextrins, and synthetic chiral polymers. The choice of CSP and the mobile phase composition are critical for achieving successful enantioseparation.

For the separation of amines like cyclohexane-1,4-diamine, derivatization is sometimes necessary to introduce a chromophore for UV detection and to enhance the interaction with the CSP. datapdf.com However, direct separation on certain CSPs is also possible. While specific application notes for the chiral separation of cyclohexane-1,4-diamine are not widely published, the general approach would involve screening a variety of chiral columns and mobile phases.

General Parameters for Chiral HPLC Separation of Amines:

ParameterDescriptionTypical Conditions
Chiral Stationary Phase (CSP) The chiral selector responsible for enantiomeric recognition.Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD), Cyclodextrin-based.
Mobile Phase The solvent system that carries the analyte through the column.Normal-phase (e.g., hexane/isopropanol), Reversed-phase (e.g., acetonitrile/water), Polar organic mode.
Additives Modifiers added to the mobile phase to improve peak shape and resolution.Basic additives for amines (e.g., diethylamine, triethylamine).
Detection Method for detecting the separated enantiomers.UV-Vis, Mass Spectrometry (MS).

The development of a successful chromatographic method for the enantioseparation of cyclohexane-1,4-diamine would be an empirical process of testing different combinations of these parameters.

Advanced Reactivity and Reaction Mechanisms of Cyclohexane 1,4 Diamine

Nucleophilic Reactivity of Amine Groups in Cyclohexane-1,4-diamine (B98093)

The presence of two primary amine groups makes cyclohexane-1,4-diamine a versatile nucleophile in a variety of chemical transformations. solubilityofthings.com The reactivity of these amine groups is central to its utility as a building block in organic synthesis, particularly in the formation of polymers and specialized chemical intermediates. chemimpex.comcymitquimica.com

Cyclohexane-1,4-diamine readily undergoes acylation and alkylation reactions due to the nucleophilic nature of its amine functionalities. cymitquimica.com These reactions are fundamental in synthesizing a wide range of derivatives with tailored properties.

Acylation Reactions: Acylation involves the introduction of an acyl group (R-C=O) into the amine. This is typically achieved by reacting cyclohexane-1,4-diamine with acylating agents like acid chlorides or acid anhydrides. byjus.com For example, the reaction with acetyl chloride in the presence of a base would yield the corresponding N,N'-diacetyl-cyclohexane-1,4-diamine. The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride) results in the acylated product.

The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is common in Friedel-Crafts acylation reactions, which involve the acylation of aromatic rings. byjus.commasterorganicchemistry.com However, aryl amines can form unreactive complexes with these catalysts, which can be a limitation. byjus.com

Alkylation Reactions: Alkylation involves the introduction of an alkyl group onto the amine nitrogen. This can be accomplished by reacting cyclohexane-1,4-diamine with alkyl halides. The reaction follows a nucleophilic substitution (SN2) mechanism where the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. For instance, the reaction with an alkyl halide can produce N-alkylated and N,N'-dialkylated derivatives. smolecule.com The synthesis of N,N-Dimethyl-cyclohexane-1,4-diamine, for example, can be achieved through such alkylation processes. chemimpex.comcymitquimica.com

It's important to note that in some contexts, such as Friedel-Crafts alkylation, the amine groups can react with the Lewis acid catalyst, deactivating the ring for electrophilic substitution. libretexts.org Stepwise alkylation strategies can be employed to control the degree of substitution and synthesize specific derivatives like N-Cyclopropyl-N,N'-dimethyl-cyclohexane-1,4-diamine.

A summary of representative acylation and alkylation reactions is presented in the table below.

Reaction TypeReactantReagentProduct
AcylationCyclohexane-1,4-diamineAcetyl chlorideN,N'-diacetyl-cyclohexane-1,4-diamine
AlkylationCyclohexane-1,4-diamineMethyl iodideN,N'-dimethyl-cyclohexane-1,4-diamine
AlkylationCyclohexane-1,4-diamine2-chlorobenzyl chloride(1r,4r)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine

Cyclohexane-1,4-diamine readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. researchgate.netanalis.com.my This reaction is characterized by the formation of a carbon-nitrogen double bond (C=N), also known as an azomethine group. researchgate.net The reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine group on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov

The formation of Schiff bases from cyclohexane-1,4-diamine is a versatile method for creating complex molecules and ligands for metal coordination. analis.com.my For instance, the condensation of trans-cyclohexane-1,2-diamine with fluorinated benzaldehydes yields Schiff base ligands that can be subsequently reduced to their corresponding amines. mdpi.com Similarly, the reaction of cyclohexane-1,4-diamine with cyclohexane-1,3-dione results in the formation of a symmetrical diamine. iucr.org

These Schiff bases can exist in tautomeric forms, such as the keto-amine and keto-imine forms, depending on the substituents and reaction conditions. uchile.cl The electrophilic carbon and nucleophilic nitrogen of the imine bond provide numerous opportunities for further reactions and applications in medicinal chemistry and materials science. researchgate.net

The table below provides examples of condensation reactions involving cyclohexane-1,4-diamine.

Carbonyl CompoundResulting Schiff Base
BenzaldehydeN,N'-dibenzylidene-cyclohexane-1,4-diamine
Salicylaldehyde2,2'-((1E,1'E)-(cyclohexane-1,4-diylbis(azanylylidene))bis(methanylylidene))diphenol
2-HydroxyacetophenoneSchiff bases with potential for asymmetric catalysis
Cyclohexane-1,3-dione3,3'-[(Cyclohexane-1,4-diyl)bis(azanediyl)]bis(cyclohex-2-en-1-one) iucr.org

The bifunctional nature of cyclohexane-1,4-diamine, possessing two reactive amine groups, makes it an excellent building block for the synthesis of cyclic structures and macrocycles. researchgate.net These reactions often involve condensation with dialdehydes or other bifunctional electrophiles.

The condensation of chiral diamines like trans-1,2-diaminocyclohexane with aromatic dialdehydes can lead to a variety of macrocyclic Schiff bases, including [2+2], [3+3], and even larger [n+n] condensation products. nih.gov The size of the resulting macrocycle can often be controlled by the choice of solvent, template metal ions, and the chirality of the starting materials. nih.gov For example, cadmium(II) can act as a template to promote the formation of giant [6+6] and [8+8] macrocycles. nih.gov

These macrocyclic imines can be subsequently reduced to the corresponding macrocyclic amines, which are capable of binding multiple cations or anions. nih.gov The synthesis of macrocycles is a significant area of research due to their applications as catalysts, in molecular recognition, and for the development of new materials. researchgate.netacs.org For instance, macrocycles derived from trans-1,2-diaminocyclohexane have been investigated for their potential antitumor activity and as chiral ligands in catalysis. researchgate.net The formation of these complex structures is often achieved through high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. acs.org

Oxidation and Reduction Potentials and Pathways

The amine groups of cyclohexane-1,4-diamine can be oxidized to form nitroso or nitro compounds. Conversely, the compound can be reduced to form secondary or tertiary amines. The oxidation of cyclohexane (B81311), a related compound, to cyclohexanol (B46403) and cyclohexanone (B45756) has been studied using nickel(II) complexes as catalysts. researchgate.net The efficiency of this oxidation has been shown to correlate with the Ni(II)/Ni(III) redox potential of the catalyst. researchgate.net

The electrochemical reduction of cyclohexane-1,4-dione, a related oxidized derivative of cyclohexane-1,4-diamine, has been investigated, yielding products such as 4-hydroxycyclohexanone (B83380) and cis- and trans-1,4-cyclohexanediol. rsc.org The ratio of the cis to trans diol products was found to be dependent on the cathodic potential. rsc.org

Cyclic voltammetry can be used to determine the oxidation and reduction potentials of related compounds, providing insight into the electrochemical behavior of cyclohexane-1,4-diamine and its derivatives. csus.edu The synthesis of cyclohexane-1,4-diamine can be achieved through the hydrogenation of p-phenylenediamine (B122844). google.com Furthermore, 1,4-cyclohexanediol (B33098) can be selectively aminated with ammonia (B1221849) to produce 1,4-cyclohexanediamine in high yield. nih.gov

Mechanistic Investigations of Cyclohexane-1,4-diamine Reactions

Understanding the mechanisms of reactions involving cyclohexane-1,4-diamine is crucial for optimizing reaction conditions and designing new synthetic routes.

Kinetic studies provide valuable information about the rate-determining steps of reactions. For instance, in the context of Friedel-Crafts acylation, the reaction mechanism involves the generation of an acylium ion, which then undergoes electrophilic aromatic substitution. masterorganicchemistry.comwikipedia.org The formation of a complex between the ketone product and the Lewis acid catalyst is often irreversible under reaction conditions, necessitating a stoichiometric amount of the catalyst. wikipedia.org

In other reactions, such as the Michael addition of dicarbonyl compounds to nitroalkenes catalyzed by nickel(II)-diamine complexes, kinetic studies can help elucidate the role of different components in the catalytic cycle. acs.org For example, in some systems, one diamine ligand can act as a chiral ligand to induce stereoselectivity, while another functions as a base for substrate enolization. acs.org The reaction rate can be influenced by factors such as catalyst loading and the presence of excess ligand. acs.org

Transition State Analysis and Reaction Coordinate Determination

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction pathways involving cyclohexanediamine (B8721093) derivatives. By modeling the energies of reactants, intermediates, transition states, and products, researchers can construct detailed reaction coordinate diagrams to understand the factors governing reaction rates and selectivity. saskoer.camasterorganicchemistry.com

Transition state (TS) analysis reveals the geometry and energy of the highest-energy point along the reaction coordinate, which is critical for determining the feasibility and outcome of a reaction. For catalysis involving cyclohexanediamine-derived ligands, these calculations can pinpoint the origin of stereoselectivity.

Key applications of computational analysis include:

Identifying the Rate-Determining Step: By calculating the energy barriers for each step in a catalytic cycle, the slowest step (the one with the highest activation energy) can be identified. saskoer.ca

Rationalizing Stereoselectivity: The energy difference between the transition states leading to different stereoisomers (e.g., R vs. S enantiomers) can be calculated. Even small energy differences can lead to high enantiomeric excess (ee).

Mechanism Elucidation: DFT studies can differentiate between proposed mechanisms, such as oxidative addition/reductive elimination versus single-electron transfer (SET) pathways in metal-catalyzed reactions. nih.gov

For instance, in studies of Ti(salen) catalysts for [3 + 2] cycloadditions, DFT calculations of the selectivity-determining transition state have shown that the origin of stereocontrol is catalyst distortion. nih.govresearchgate.net This distortion is heavily influenced by the nature of the chiral diamine backbone. nih.govresearchgate.net Similarly, in palladium-catalyzed Heck reactions, DFT has been used to investigate the crucial steps of olefin insertion into the Pd-aryl bond and subsequent β-hydride elimination, revealing the energy barriers that control the reaction. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state structure correctly connects the reactant and product on the potential energy surface. researchgate.net

Computational MethodApplication in Cyclohexanediamine ChemistryKey Insight
Density Functional Theory (DFT)Calculating activation energies for different reaction pathways.Predicts reaction rates and identifies the rate-determining step. saskoer.ca
Transition State (TS) AnalysisComparing energies of diastereomeric transition states.Explains the origin and degree of enantio- and diastereoselectivity. nih.govresearchgate.net
Intrinsic Reaction Coordinate (IRC)Confirming the pathway connecting a transition state to its corresponding minima.Validates the calculated transition state structure. researchgate.net

Influence of Solvent and pH on Reaction Pathways

The choice of solvent and the control of pH are critical variables that can dramatically alter the rate, yield, and even the stereochemical outcome of reactions involving cyclohexanediamine. Solvents can influence reaction pathways by stabilizing or destabilizing reactants, intermediates, and transition states through polarity, proticity, and coordinating ability. catalysis.blog

Solvent Effects: The polarity of the solvent is a key factor. A change from a polar protic solvent like water to a non-polar aprotic solvent like cyclohexane can lead to enormous rate accelerations, sometimes by factors of up to 10¹². nih.gov This is often due to the desolvation of charged nucleophiles, which increases their reactivity. nih.gov

In asymmetric catalysis, the solvent can directly impact stereoselectivity. In a Cu-catalyzed asymmetric conjugate addition using a ligand derived from trans-1,2-cyclohexanediamine, both yield and enantioselectivity were found to be solvent-dependent. mdpi.com Similarly, in the diastereoselective reaction of (MP)-pentahelicene-7,8-dione with trans-cyclohexane-1,2-diamine, the diastereoisomeric ratio of the product could be tuned from 19:81 to >99:1 simply by changing the solvent and temperature. researchgate.net

Effect of Solvent on a Cu-Catalyzed 1,4-Addition Reaction mdpi.com
SolventYield (%)Enantiomeric Excess (ee, %)
THF9946
Et₂O9939
DME9975

Stereochemical Control in Reactions Involving Cyclohexane-1,4-diamine as a Building Block

The rigid, well-defined chair conformation of the cyclohexane ring makes its diamine derivatives, particularly the chiral trans-1,2- and trans-1,4-isomers, exceptional scaffolds for asymmetric synthesis. By attaching substituents to the amino groups, chemists can create a chiral environment that directs the stereochemical course of a reaction.

Diastereoselective and Enantioselective Transformations

Ligands and organocatalysts derived from chiral cyclohexanediamines have been successfully applied in a wide array of stereoselective transformations, consistently affording products with high levels of diastereoselectivity and enantioselectivity. myuchem.com

Notable examples include:

Michael Additions: Nickel(II) complexes with chiral ligands based on (R,R)-1,2-diaminocyclohexane are highly effective catalysts for the conjugate addition of 1,3-dicarbonyl compounds to nitroalkenes, yielding products with excellent enantioselectivity. acs.org Thiourea-based organocatalysts derived from the same diamine backbone also promote Michael additions with high stereocontrol. mdpi.com

Henry (Nitroaldol) Reactions: Copper(II) complexes of C1-symmetrical ligands derived from (1R,2R)-cyclohexanediamine catalyze Henry reactions between aldehydes and nitroalkanes, producing β-nitro alcohols with high syn/anti ratios and excellent ee values for both diastereomers. researchgate.nethep.com.cn

Asymmetric Hydrogenation: Chiral tetradentate ligands synthesized from (R,R)-1,2-diaminocyclohexane, when coordinated to manganese(I), catalyze the asymmetric hydrogenation of ketones to chiral alcohols with good activity and enantioselectivity (up to 85% ee). rsc.org

Conjugate Additions: A bis(NHC) ligand derived from trans-1,2-cyclohexanediamine was used in the Cu-catalyzed 1,4-addition of diethylzinc (B1219324) to 2-cyclohexen-1-one, affording the product in 99% yield and 97% ee. mdpi.com

Examples of Stereoselective Transformations Using Cyclohexanediamine Derivatives
Reaction TypeCatalyst/Ligand SourceSubstratesStereoselectivityReference
Conjugate AdditionCu(I) / bis(NHC) from trans-1,2-diamine2-Cyclohexen-1-one + Et₂Zn97% ee mdpi.com
Michael AdditionNi(II) / (R,R)-1,2-diamine derivativeNitrostyrene + Diethyl malonate96% ee acs.org
Henry ReactionCu(II) / C1-ligand from (1R,2R)-diamineAldehydes + NitroalkanesUp to 5.7 syn:anti, high ee researchgate.net
Asymmetric HydrogenationMn(I) / PNNP ligand from (R,R)-1,2-diamineAcetophenonesUp to 85% ee rsc.org

Role of Chiral Auxiliaries and Ligands Derived from Cyclohexane-1,4-diamine

Chiral cyclohexanediamines serve as powerful stereodirecting groups, either as covalently-bound chiral auxiliaries or, more commonly, as the backbone for chiral ligands in metal-based and organocatalysis. myuchem.com The diamine's structure provides a rigid scaffold that projects substituents into defined regions of space, creating a chiral pocket around the active site.

Specifically, trans-1,4-cyclohexanediamine has been used to create tetradentate, Salen-type ligands. In one synthetic route, the diamine is reacted with 3,5-di-tert-butyl-2-hydroxybenzaldehyde. metu.edu.tr The resulting ligand is particularly useful for creating chiral catalysts for asymmetric epoxidation and aziridination reactions. metu.edu.tr

The more widely studied trans-1,2-isomer is a cornerstone of modern asymmetric catalysis and is integral to many "privileged ligands" due to its C₂-symmetry and conformational rigidity. myuchem.comresearchgate.net The amino groups can be readily functionalized to fine-tune the steric and electronic properties of the resulting ligand. Common modifications include the formation of:

Schiff Bases (e.g., Salen Ligands): Condensation with salicylaldehydes produces Jacobsen-type ligands, famous for their application in asymmetric epoxidations. hep.com.cn

Amides and Sulfonamides: Acylation or sulfonylation of the amines creates powerful hydrogen-bond-donating groups for organocatalysis or modifies the electronic properties of metal complexes. myuchem.com

Phosphines (e.g., Trost Ligands): Reaction with 2-(diphenylphosphino)benzoic acid creates bidentate ligands widely used in palladium-catalyzed asymmetric allylic alkylation reactions. hep.com.cn

N-Heterocyclic Carbenes (NHCs): Incorporation into NHC precursor molecules yields ligands that form robust bonds with various transition metals. mdpi.com

Mechanistic Insights into Stereocontrol (e.g., catalyst distortion, intermediate positioning)

Understanding the precise mechanism by which a cyclohexanediamine-based catalyst controls stereochemistry is essential for rational catalyst design. A combination of experimental and computational studies has provided several key insights into the origins of stereocontrol.

Catalyst Distortion and Steric Repulsion: In some metal complexes, the chiral ligand forces the catalyst into a distorted geometry. This contortion creates a highly specific three-dimensional pocket for the substrates to bind. DFT calculations have shown that stereoselectivity often arises from minimizing steric repulsion between the substrate and bulky groups on the ligand in the transition state. nih.govresearchgate.netrsc.org For example, in Ti(salen)-catalyzed cycloadditions, the distortion of the salen ligand, dictated by the diamine backbone, is the primary source of stereochemical control. nih.govresearchgate.net

Intermediate Positioning and Non-Covalent Interactions: The chiral ligand precisely positions the reacting intermediates. In Ni-catalyzed Michael additions, a proposed octahedral transition state model places the incoming nitroalkene at an apical position, with one face shielded by the bulky substituents of the diamine ligand. acs.orgacs.org The stability of these transition states can be governed by subtle non-covalent interactions, such as C-H···π bonds between the substrate and the catalyst, which can favor one stereochemical pathway over another. researchgate.net

Mechanism of Enolate Formation: In reactions involving dicarbonyl compounds, such as the Michael addition, a mechanism known as "soft enolization" is often operative. acs.org The Lewis acidic metal center (e.g., Ni²⁺) coordinates to the dicarbonyl compound, increasing its acidity. A basic site, which can be the diamine ligand itself or an external base, then deprotonates it to form a metal enolate. The chiral diamine ligands then dictate the facial selectivity of the subsequent C-C bond formation. acs.orgacs.org

Mechanisms of Stereocontrol with Cyclohexanediamine-Based Catalysts
MechanismDescriptionExample Reaction
Catalyst DistortionThe chiral ligand forces the metal center into a distorted geometry, creating a selective binding pocket.Ti(salen)-catalyzed [3+2] Cycloaddition nih.govresearchgate.net
Steric RepulsionThe preferred transition state minimizes steric clashes between the substrate and the ligand.Mn(I)-catalyzed Asymmetric Hydrogenation rsc.org
Transition State StabilizationNon-covalent interactions (e.g., H-bonding, C-H···π) stabilize one diastereomeric transition state over others.Stereodivergent C-C Couplings researchgate.net
Soft EnolizationLewis-acid activation facilitates mild enolate formation, with the chiral ligand controlling the subsequent attack.Ni(II)-catalyzed Michael Addition acs.org

Coordination Chemistry of Cyclohexane 1,4 Diamine

Cyclohexane-1,4-diamine (B98093) as a Ligand in Metal Complexes

Formation of Stable Complexes with Transition Metals

Cyclohexane-1,4-diamine and its derivatives readily form stable complexes with a variety of transition metals, including but not limited to Zinc(II), Cobalt(II), Copper(II), Platinum(II), Manganese(II), and Iron(II). ontosight.aishd-pub.org.rsmdpi.com The synthesis of these complexes typically involves the reaction of a metal salt with the cyclohexane-1,4-diamine ligand in a suitable solvent. ontosight.aishd-pub.org.rs

For instance, Schiff base ligands derived from the condensation of trans-cyclohexane-1,2-diamine and fluorinated benzaldehydes have been used to synthesize zinc(II) complexes with a general formula of [ZnCl2(L)]. mdpi.com Similarly, Co(II) complexes have been prepared with N,N'-bis((3,4-dichlorophenyl)methylidene)cyclohexane-1,4-diamine. ontosight.ai The formation of stable complexes is a key feature, with some platinum complexes, for example, exhibiting high stability constants. ijtsrd.com

Table 1: Examples of Transition Metal Complexes with Cyclohexane-1,4-diamine Derivatives
Metal IonLigand DerivativeComplex FormulaReference
Zn(II)Reduced Schiff base from trans-cyclohexane-1,2-diamine and fluorinated benzaldehydes[ZnCl2(L)] mdpi.com
Co(II)N,N'-bis((3,4-dichlorophenyl)methylidene)cyclohexane-1,4-diamine[CoL] ontosight.ai
Cu(II)Schiff base from (±)trans-1,2-cyclohexanediamine and 2'-hydroxypropiophenone (B1664087)[CuL] shd-pub.org.rs
Pt(II)Methyl derivatives of cis-1,2-cyclohexanediamine[PtXL]2+ capes.gov.br
Mn(II)Schiff base from (±)trans-1,2-cyclohexanediamine and 2'-hydroxypropiophenone[ML]·1/2CHCl3·3/2H2O shd-pub.org.rs
Fe(II)Chiral tripyridyldiamine ligand from trans-1,2-diaminocyclohexane[Fe(Bn-CDPy3)Cl]X nih.gov

Coordination Geometry and Ligand Field Effects

The coordination geometry around the central metal ion in cyclohexane-1,4-diamine complexes is influenced by several factors, including the metal's preferred coordination number, the steric hindrance of the ligand, and electronic effects. Common geometries observed include tetrahedral, square-planar, and octahedral. ontosight.aimdpi.comepa.gov For example, zinc(II) complexes with reduced Schiff base ligands derived from trans-cyclohexane-1,2-diamine adopt a distorted tetrahedral geometry. mdpi.com In contrast, some cobalt(II) complexes can exhibit either tetrahedral or octahedral coordination depending on the specific ligand and synthesis conditions. ontosight.ai

The ligand field strength, which describes the interaction between the metal d-orbitals and the ligand, impacts the electronic and magnetic properties of the complex. acs.org The d-d electronic transition bands observed in the UV-vis spectra of these complexes provide information about the coordination geometry and ligand field strength. oup.com For instance, an increase in the flexibility of the ligand can lead to a weaker ligand field. acs.org

Solvent Polarity, pH, and Counterion Effects on Complex Stability and Stoichiometry

The stability and stoichiometry of metal complexes involving cyclohexane-1,4-diamine can be significantly influenced by the surrounding environment.

Solvent Polarity: The polarity of the solvent can affect the stability of the complex. Generally, the stability of complexes can decrease in more polar solvents due to the stabilization of the free ions through solvation. nih.govnih.gov However, in cases where there is significant charge transfer within the complex, leading to an increased dipole moment, a more polar solvent can actually enhance stability. nih.gov The choice of solvent can also influence the stoichiometry of the resulting complex. For example, the reaction of a di-Schiff base ligand with CuCl2·2H2O in a mixture of ethanol (B145695) and chloroform (B151607) resulted in a different complex compared to the reaction in THF. shd-pub.org.rs

pH: The pH of the solution is a critical factor, as the amine groups of cyclohexane-1,4-diamine can be protonated at low pH, which affects their ability to coordinate with the metal ion. The condensation reaction to form Schiff base ligands is also pH-dependent. nih.gov

Counterions: The nature of the counterion can influence the structure and stability of the complex. diva-portal.org In some cases, counterions can participate in the coordination sphere of the metal ion. The presence of different counterions can lead to variations in the solid-state packing and intermolecular interactions.

Spectroscopic and Crystallographic Characterization of Metal Complexes

A combination of spectroscopic and crystallographic techniques is essential for the comprehensive characterization of cyclohexane-1,4-diamine metal complexes.

NMR Spectroscopy for Isomer Distinction and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of these complexes in solution. magritek.com ¹H and ¹³C NMR spectroscopy can be used to distinguish between cis and trans isomers of the ligand and to elucidate the conformation of the cyclohexane (B81311) ring within the complex. capes.gov.brgoogle.com For paramagnetic complexes, NMR can still provide valuable structural information, although the signals may be broadened. rsc.org Multinuclear NMR, such as ³¹P NMR for phosphine-containing ligands, can also be employed for detailed structural analysis. mdpi.com

Table 2: Application of NMR Spectroscopy in Characterizing Cyclohexane-1,4-diamine Complexes
TechniqueApplicationFindingsReference
¹H and ¹³C NMRIsomer distinction and conformational analysisDifferentiated between δ and λ conformations of chelate rings in Pt(II) complexes. capes.gov.br
¹H and ¹⁹F NMRInvestigation of coordination geometries in solutionRevealed dynamic equilibria between cis-α, cis-β, and trans geometries for Fe(II) complexes. acs.org
¹H NMRCharacterization of isomers and their adductsCharacterized isomers of (1,2-cyclohexanediamine)platinum(II) and their d(GpG) adducts. acs.org

X-ray Crystallography for Absolute Stereochemistry and Bonding Networks

Single-crystal X-ray crystallography provides definitive information about the solid-state structure of metal complexes, including bond lengths, bond angles, coordination geometry, and the absolute stereochemistry of chiral centers. mdpi.com This technique is crucial for understanding the precise three-dimensional arrangement of atoms and the nature of the bonding network within the crystal lattice. ontosight.ainih.gov

For example, X-ray diffraction studies on zinc(II) complexes of reduced Schiff bases derived from trans-cyclohexane-1,2-diamine confirmed their mononuclear nature and distorted tetrahedral geometry. mdpi.com Similarly, the crystal structure of a cobalt(II) complex with a Schiff base ligand derived from cyclohexane-1,4-diamine revealed its coordination environment. ontosight.ai X-ray crystallography has also been instrumental in determining the octahedral geometry of iron(II) complexes with chiral tripyridyldiamine ligands. nih.gov

Mass Spectrometry for Molecular Ion Validation

Mass spectrometry is a crucial analytical technique for the validation of molecular ions of metal complexes containing cyclohexane-1,4-diamine. This method provides information about the mass-to-charge ratio (m/z) of ions, which helps in confirming the molecular weight and composition of the synthesized complexes.

For instance, in the study of Platinum(IV) complexes of trans-1,2-diamino-4-cyclohexene, which are analogs of oxaliplatin, electrospray ionization mass spectrometry (ESI-MS) was employed to characterize the synthesized compounds. The ESI-MS spectrum of one such complex, cis,trans,cis-[Pt(OXA)Cl₂ (DACHEX)], displayed a peak at m/z = 488.9688, corresponding to the [M+Na]⁺ ion. nih.gov This observation, along with the consistent isotopic pattern, confirmed the formation of the desired platinum complex. nih.gov Similarly, other related platinum complexes were also characterized by ESI-MS, showing molecular ion peaks that validated their structures. nih.gov

In another study involving Schiff base complexes, ESI-MS was used to confirm the structures of the synthesized compounds. The mass spectrum of a ligand derived from 3-hydroxy-2-naphthaldehyde (B1580702) and cyclohexane-1,2-diamine showed a significant peak at m/z 423, corresponding to the [M+1]⁺ ion of the C₂₈H₂₆N₂O₂ formula. niscpr.res.in This confirmed the successful synthesis of the ligand. niscpr.res.in

Furthermore, the characterization of copper(II), zinc(II), nickel(II), and ruthenium(II) complexes with various Schiff base ligands derived from cyclohexane-1,3-dione also utilized mass spectrometry. nih.govbohrium.com The mass spectra of these complexes showed molecular ion peaks that were consistent with their proposed structures, thereby validating their formation. For example, the mass spectra of copper and zinc complexes with a specific ligand showed peaks at m/z values of 516.20 [M–H]⁻ and 517.21 [M+H]⁺, respectively, confirming the coordination of the metal ions to the ligand. nih.gov

Ion mobility-mass spectrometry (IM-MS) has also been applied to study the structures of metal-ligand complexes in the gas phase. This technique provides information on the collision cross-section (CCS) of the ions, which is related to their size and shape. core.ac.uk Studies on salen-type ligands derived from trans-1,2-diaminocyclohexane and their copper(II) and zinc(II) complexes have shown that the CCS values increase with the size of the metal ion, which is consistent with the slightly larger ionic radius of Zn(II) compared to Cu(II). core.ac.uk

Interactive Data Table: Mass Spectrometry Data for Cyclohexane-1,4-diamine Complexes

ComplexMolecular FormulaIonization MethodObserved m/zAssignmentReference
cis,trans,cis-[Pt(OXA)Cl₂(DACHEX)]C₁₄H₂₀Cl₂N₂O₄PtESI488.9688[M+Na]⁺ nih.gov
Schiff base ligandC₂₈H₂₆N₂O₂ESI423[M+1]⁺ niscpr.res.in
[Cu(L¹)(OAc)₂]∙5H₂OC₁₇H₂₉CuN₂O₁₁ESI516.20[M–H]⁻ nih.gov
[Zn(L¹)(NO₃)₂(H₂O)₂]∙3.5H₂OC₁₃H₂₉N₄O₁₃.₅ZnESI517.21[M+H]⁺ nih.gov

Catalytic Applications of Cyclohexane-1,4-diamine Metal Complexes

Metal complexes incorporating cyclohexane-1,4-diamine and its derivatives have emerged as versatile catalysts in a range of organic transformations. The inherent stereochemistry of the cyclohexane backbone, particularly in its chiral forms, provides a powerful tool for inducing asymmetry in catalytic reactions.

Asymmetric Catalysis using Chiral Cyclohexane-1,4-diamine Derived Ligands (e.g., N-heterocyclic carbenes (NHCs), Schiff bases, Salen ligands)

Chiral ligands derived from cyclohexane-1,4-diamine are instrumental in asymmetric catalysis. These ligands, when coordinated to a metal center, create a chiral environment that can effectively control the stereochemical outcome of a reaction.

N-heterocyclic carbenes (NHCs): Chiral bis(NHC) ligands based on trans-1,2-diaminocyclohexane have been successfully employed in copper-catalyzed asymmetric conjugate addition reactions. mdpi.com These ligands, which can be synthesized from enantiomerically pure trans-1,2-diaminocyclohexane, have proven effective in achieving high enantioselectivity. mdpi.com For example, a copper catalyst bearing a bis(NHC) ligand derived from (±)-trans-1,2-cyclohexanediamine was used in the conjugate addition of diethylzinc (B1219324) to 2-cyclohexen-1-one, affording the product with up to 97% enantiomeric excess (ee). mdpi.com

Schiff bases and Salen-type ligands: Schiff base ligands, formed by the condensation of an amine with an aldehyde or ketone, are another important class of ligands in asymmetric catalysis. shd-pub.org.rs Metal complexes of Schiff bases derived from cyclohexane-1,4-diamine have been investigated as catalysts for various oxidation reactions. shd-pub.org.rsupm.edu.my For instance, copper(II), cobalt(II), and manganese(II) complexes of a Schiff base derived from (±)trans-1,2-cyclohexanediamine and 2'-hydroxypropiophenone have been shown to catalyze the oxidation of styrene. shd-pub.org.rs

Enantioselective Transformations (e.g., conjugate addition, epoxidation, hydrogenation)

Cyclohexane-1,4-diamine-based catalysts have demonstrated remarkable efficacy in a variety of enantioselective transformations.

Conjugate Addition: As mentioned earlier, copper-bis(NHC) complexes derived from chiral cyclohexane-1,2-diamine are highly effective for the asymmetric conjugate addition of organozinc reagents to enones. mdpi.com The stereochemical outcome of these reactions can be controlled by the chirality of the diamine backbone and other chiral elements within the ligand structure. mdpi.com

Hydrogenation: Manganese(I) complexes bearing chiral tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have been developed for the asymmetric hydrogenation of ketones. rsc.orgresearchgate.net These catalysts have shown good activity and enantioselectivity (up to 85% ee) in the reduction of various acetophenone (B1666503) derivatives to the corresponding chiral alcohols. rsc.orgresearchgate.net Ruthenium-based catalysts are also effective for the hydrogenation of 1,4-phenylenediamine to 1,4-cyclohexanediamine. researchgate.net

Mechanism of Action in Catalytic Cycles

The mechanism of action for these catalytic systems often involves the coordination of the substrate to the chiral metal complex, followed by a stereochemically controlled transformation.

In the Mn-catalyzed asymmetric hydrogenation of ketones, for example, the reaction is believed to proceed through a metal-ligand cooperative mechanism. rsc.org Density functional theory (DFT) calculations have suggested that the steric repulsion between the substrate and the ligand in the transition state is a key factor in determining the enantioselectivity of the reaction. rsc.org The calculations indicated that the formation of the major (S)-product is favored due to lower steric interactions in the corresponding transition state. rsc.org

Ligand Design Principles for Enhanced Catalytic Performance

The design of the ligand is crucial for achieving high catalytic activity and enantioselectivity. Several principles guide the design of effective chiral ligands based on cyclohexane-1,4-diamine.

Chiral Scaffolding: The rigid and well-defined stereochemistry of the trans-1,2-diaminocyclohexane backbone is a key feature that provides a robust chiral scaffold. researchgate.net This scaffold helps to create a predictable and effective chiral pocket around the metal center.

Modularity: The ability to easily modify the ligand structure is another important design principle. For example, in the case of bis(NHC) ligands, the introduction of different substituents on the NHC rings or the linker can significantly influence the catalytic performance. mdpi.com This modularity allows for the fine-tuning of the steric and electronic properties of the catalyst to suit a specific reaction.

Bifunctional Catalysis: The incorporation of additional functional groups into the ligand can lead to bifunctional catalysts with enhanced activity. For instance, ligands containing both a (thio)urea hydrogen-bond donor and a quaternary ammonium (B1175870) salt have been developed for asymmetric transformations. researchgate.net These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to improved reaction rates and selectivities.

Interactive Data Table: Catalytic Applications of Cyclohexane-1,4-diamine Complexes

Catalyst SystemReaction TypeSubstrateProductEnantiomeric Excess (ee)Reference
Cu-bis(NHC) / (±)-trans-1,2-cyclohexanediamineConjugate Addition2-Cyclohexen-1-one(R)-3-Ethylcyclohexanone97% mdpi.com
Mn(I) / (R,R)-1,2-diaminocyclohexane-derived ligandAsymmetric HydrogenationAcetophenone(S)-1-Phenylethanolup to 85% rsc.orgresearchgate.net

Computational and Theoretical Studies of Cyclohexane 1,4 Diamine

Quantum Mechanical Calculations (e.g., DFT, ONIOM) for Conformational Analysis and Reactivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), offer a robust framework for investigating the intrinsic properties of Cyclohexane-1,4-diamine (B98093). DFT has been widely successful due to its balance of computational cost and accuracy in predicting molecular geometries, reaction energies, and barrier heights. acs.org For very large systems, such as the diamine incorporated into a polymer or interacting with a biological macromolecule, hybrid methods like ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) are employed. acs.orggaussian.comresearchgate.net The ONIOM method divides the system into layers, treating the most critical part (e.g., the reactive center) with a high-level QM method and the surrounding environment with a less computationally demanding method, such as a lower-level QM method or molecular mechanics (MM). acs.orggaussian.com

The cyclohexane (B81311) ring is famous for its non-planar conformations, with the chair form being the most stable. youtube.com The presence of two amino substituents at the 1 and 4 positions leads to cis and trans diastereomers, each with unique conformational preferences. In trans-1,4-diaminocyclohexane, the lowest energy conformation is the chair form with both amino groups in equatorial positions (diequatorial). A ring-flip to the diaxial conformation is energetically unfavorable due to significant 1,3-diaxial steric interactions. youtube.com In contrast, for the cis isomer, any chair conformation will necessarily have one axial and one equatorial amino group. The two chair conformers resulting from a ring-flip are isoenergetic. youtube.com

Computational methods can precisely quantify these energy differences and the barriers to interconversion. The transition from a chair to a twist-boat conformation represents the rate-limiting step for the chair-to-chair interconversion. nih.gov DFT calculations can map this pathway and determine the associated activation energy. For instance, a computational study on the related 1,4-dithiane (B1222100) molecule calculated the energy barrier between the chair and the twist-boat conformer to be 11.7 kcal/mol. nih.gov Similar calculations for 1,4-diaminocyclohexane provide crucial data on its dynamic behavior. Benchmarking studies show that methods like MP2 and B3LYP, when compared against high-accuracy DLPNO-CCSD(T) calculations, can predict conformational energies with mean errors of 0.35 kcal/mol and 0.69 kcal/mol, respectively, making them reliable for such analyses. nih.gov

Table 1: Calculated Relative Conformational Energies of Substituted Cyclohexanes
CompoundConformations ComparedRelative Energy (kcal/mol) (Method)FindingCitation
trans-1,4-DichlorocyclohexaneDiaxial vs. Diequatorial0.47 (B3LYP)Diequatorial is more stable. nih.gov
cis-1,3-DimethylcyclohexaneDiaxial vs. Diequatorial5.46 (Experiment)Diequatorial is significantly more stable.
trans-1,2-DimethylcyclohexaneDiaxial vs. Diequatorial2.87 (B3LYP)Diequatorial is more stable. nih.gov
1,4-DithianeChair vs. Twist-Boat4.85 (Computational)Chair is significantly more stable. nih.gov
cis-1,4-Disubstituted CyclohexaneAxial/Equatorial vs. Equatorial/Axial0The two chair conformers are isoenergetic. youtube.com

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving Cyclohexane-1,4-diamine. By locating and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states (TS), a complete mechanistic picture can be developed. github.ioresearchgate.net A transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the reaction rate.

Table 2: Example of Calculated Transition State Energies in a Catalyzed Reaction
Reaction StepTransition StateRelative Gibbs Free Energy (ΔG) (kcal/mol)MethodCitation
Cyclization (re,re path)(re,re)-TS_9+15.5B3LYP-D3/6-311G(3df,3pd) clockss.org
Cyclization (si,si path)(si,si)-TS_9+17.0B3LYP-D3/6-311G(3df,3pd) clockss.org
Cyclization (re,si path)(re,si)-TS_9+18.8B3LYP-D3/6-311G(3df,3pd) clockss.org
Cyclization (si,re path)(si,re)-TS_9+18.9B3LYP-D3/6-311G(3df,3pd) clockss.org

Natural Bond Orbital (NBO) analysis is a powerful technique used to translate the complex, delocalized molecular orbitals from a QM calculation into a localized picture of chemical bonds and lone pairs, which aligns with intuitive Lewis structures. uni-muenchen.deq-chem.comuba.ar This method provides valuable information on atomic charges, hybridization, and, crucially, donor-acceptor interactions that describe electron delocalization (hyperconjugation). uni-muenchen.dersc.org

For Cyclohexane-1,4-diamine, NBO analysis can quantify the nature of C-N, C-C, and C-H bonds, as well as the properties of the nitrogen lone pairs. The delocalization of electron density from a filled (donor) NBO, such as a lone pair on nitrogen (nN) or a σ C-H bond, to an empty (acceptor) NBO, like an antibonding σ* orbital, stabilizes the molecule. wisc.edu The energetic importance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de For example, in a related substituted cyclohexane-diamine, NBO analysis quantified a stabilizing LP(N)→σ(C–Cl) interaction with an energy of approximately 5–8 kcal/mol, which helps explain the molecule's stability. Such analyses are critical for understanding how substituents influence the reactivity and conformational preferences of the ring. usp.br

Table 3: Illustrative NBO Donor-Acceptor Interaction Energies
Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)SignificanceCitation
n(N)σ(C-H)~5-10Nitrogen lone pair delocalization, influences basicity and conformation. wisc.edu
σ(C-H)σ(C-C)~2-5Standard hyperconjugation stabilizing the alkane framework. rsc.org
σ(C-C)σ(C-H)~2-5Standard hyperconjugation stabilizing the alkane framework. rsc.org
LP(N)σ*(C-Cl)~5-8Example from a related molecule showing substituent effects.

Molecular Dynamics Simulations for Conformational Space Exploration

While QM calculations provide static pictures of energy minima and transition states, molecular dynamics (MD) simulations introduce temperature and time, allowing for the exploration of the molecule's conformational space as it evolves dynamically. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms, generating trajectories that reveal how the molecule samples different conformations. nih.gov

For Cyclohexane-1,4-diamine, MD simulations can be used to observe the dynamic equilibrium of conformers in different environments, such as in the gas phase or in an explicit solvent. up.ac.zaresearchgate.net These simulations can capture the rapid chair-to-chair ring flips and the populations of chair, boat, and twist-boat conformations at a given temperature. nih.gov Studies on cyclohexane and its derivatives have shown that MD simulations can quantitatively correlate the number of observed interconversions with experimentally determined energy barriers. nih.gov Furthermore, MD is crucial for studying how the diamine interacts with other molecules, such as in a solvent or as a ligand binding to a receptor, providing a dynamic view of the intermolecular interactions that stabilize certain binding modes. up.ac.zaacs.org For example, MD simulations of a platinum complex with a cyclohexanediamine (B8721093) ligand were used to understand its structure in aqueous solution. acs.org

Modeling of Stereoselective Phenomena in Cyclohexane-1,4-diamine Derived Systems

Cyclohexane-1,4-diamine is a common building block in chiral catalysts and stereoregular polymers. Computational modeling is essential for understanding and predicting the stereochemical outcomes of reactions involving these systems. smolecule.comrsc.org

DFT calculations are particularly powerful for modeling stereoselectivity by comparing the transition state energies for pathways leading to different stereoisomers. rsc.orgmdpi.com The product distribution is determined by the difference in the activation free energies (ΔΔG‡) of the competing diastereomeric transition states. A detailed computational study of an organocatalyst built on a (1R,2R)-cyclohexane-1,2-diamine scaffold successfully explained the high enantioselectivity observed in a Biginelli reaction. clockss.org The model identified that the orientation of an amide moiety in the catalyst was responsible for stabilizing the transition state leading to the major enantiomer over the one leading to the minor one. clockss.org In another example, computational analysis of aza-Henry reactions catalyzed by a system containing a cyclohexane diamine backbone revealed that a congested binding pocket in one catalyst favored a pre-syn arrangement through a network of four hydrogen bonds, leading to high syn-diastereoselectivity. nih.gov These models not only explain observed results but also provide principles for the rational design of new, more selective catalysts. rsc.org

Applications in Materials Science and Polymer Design via Computational Methods

Cyclohexane-1,4-diamine is a key monomer used in the synthesis of high-performance polymers, such as polyamides (nylons) and polyurethanes. ontosight.ai The stereochemistry of the diamine—whether it is the cis or trans isomer—has a profound impact on the final properties of the polymer, including its crystallinity and melting temperature. researchgate.net Computational methods are increasingly used to predict these properties and to design new materials with desired characteristics. nih.gov

DFT calculations can be used to model polymer chains or representative oligomers. These calculations can predict geometric parameters, cohesive energy densities, and electronic properties like HOMO-LUMO gaps, which are relevant for optical and electronic materials. nih.gov For polyamides derived from Cyclohexane-1,4-diamine, computational studies can rationalize how the rigid, non-planar cyclohexane unit affects chain packing and interchain hydrogen bonding. For instance, it has been shown that trans cycloaliphatic residues can be incorporated into the crystalline phase of polyamides, raising the melting point, whereas the kinked structure of cis residues disrupts crystallization. researchgate.net By modeling the thermodynamics of polymerization and isomerization at reaction temperatures, computational methods can help optimize synthesis conditions to achieve the desired polymer stereochemistry and properties. researchgate.net These predictive capabilities accelerate the materials discovery cycle, reducing the need for extensive trial-and-error experimentation.

Table of Mentioned Compounds

Compound Name
Cyclohexane-1,4-diamine
cis-1,4-Diaminocyclohexane
trans-1,4-Diaminocyclohexane
trans-1,4-Dichlorocyclohexane
cis-1,3-Dimethylcyclohexane
trans-1,2-Dimethylcyclohexane
1,4-Dithiane
(1R,2R)-Cyclohexane-1,2-diamine
Polyamide
Polyurethane
1,4-dinitrocyclohexane
Ammonia (B1221849)
N-benzyl-N-ethylamine
N-Benzyl-N-ethyl-cyclohexane-1,4-diamine hydrochloride
Ethyldiamineoxalatoplatinum(II)
Oxaliplatin

Applications of Cyclohexane 1,4 Diamine in Advanced Materials Science and Polymer Chemistry

Polymer Synthesis and Modification using Cyclohexane-1,4-diamine (B98093)

The integration of Cyclohexane-1,4-diamine into polymer backbones leads to the creation of materials with superior performance profiles compared to their purely aliphatic or aromatic counterparts. The cyclohexane (B81311) ring introduces rigidity, which enhances the thermal and mechanical properties of the resulting polymers.

Polyimides and Polyamides

Cyclohexane-1,4-diamine is utilized in the synthesis of polyamides and polyimides to produce materials with exceptional thermal and mechanical properties. researchgate.net The incorporation of the cycloaliphatic ring structure of this diamine into the polymer backbone results in polyamides with superior thermal resistance and higher glass-transition temperatures when compared to traditional polyamides based on linear aliphatic diamines like adipic acid. nih.govacs.org This enhancement is attributed to the rigid cyclohexane moiety which restricts chain mobility.

In the realm of polyimides, which are known for their thermal stability, the use of cycloaliphatic diamines like Cyclohexane-1,4-diamine can improve processability. ncl.res.in Aromatic polyimides are often difficult to process due to their high melting points and low solubility. ncl.res.in The introduction of the non-planar cyclohexane ring can disrupt the chain packing, leading to better solubility in organic solvents without significantly compromising the high thermal stability. nih.govacs.org The synthesis of polyimides typically involves a two-step process where a dianhydride and a diamine react to form a poly(amic acid) precursor, which is then cyclized to the final polyimide. vt.edu The properties of the resulting polyimide can be tailored by the choice of both the diamine and the dianhydride. nih.gov

The general properties of polyamides incorporating cycloaliphatic structures are summarized in the table below.

PropertyDescription
Thermal Stability High glass transition temperatures (Tg) and decomposition temperatures due to the rigid cycloaliphatic structure. nih.govacs.org
Mechanical Strength Enhanced stiffness and strength compared to linear aliphatic polyamides.
Solubility Improved solubility in common organic solvents, aiding in processability. nih.govacs.org
Crystallinity The stereochemistry of the diamine (cis/trans isomers) can influence the degree of crystallinity and resulting mechanical properties. researchgate.net

Polyurethanes and Epoxy Resins

In the field of polyurethanes, Cyclohexane-1,4-diamine can be employed as a chain extender. The diamine reacts with isocyanate prepolymers to create urea linkages, which form hard segments within the polyurethane matrix. The rigidity of the cyclohexane ring contributes to a higher modulus and improved thermal stability of the resulting polyurethane elastomer.

As a curing agent for epoxy resins, Cyclohexane-1,4-diamine offers a combination of high reactivity and the ability to impart desirable properties to the cured system. Its cycloaliphatic structure contributes to a high glass transition temperature (Tg), excellent mechanical strength, and good chemical resistance in the final cured epoxy. These properties make it suitable for applications in high-performance coatings, adhesives, and composite materials. evonik.com

Advanced Polyester Synthesis (e.g., with 1,4-Cyclohexanedimethanol)

While less common than in polyamides, Cyclohexane-1,4-diamine can be incorporated into polyester synthesis to create polyesteramides. These polymers combine the properties of both polyesters and polyamides. When copolymerized with monomers like 1,4-Cyclohexanedimethanol and a diacid, the resulting polyesteramide can exhibit enhanced thermal stability and mechanical properties due to the presence of the rigid cyclohexane rings from both the diamine and the diol. The amide linkages introduced by the diamine also provide sites for hydrogen bonding, which can further improve the mechanical strength and chemical resistance of the material.

Copolyamides and Copolyesters with Tunable Properties

The use of Cyclohexane-1,4-diamine as a comonomer in the synthesis of copolyamides and copolyesters allows for the precise tuning of polymer properties. By varying the ratio of Cyclohexane-1,4-diamine to other diamines (aliphatic or aromatic), it is possible to tailor characteristics such as melting point, glass transition temperature, crystallinity, and mechanical strength. elsevierpure.com For instance, incorporating the rigid cycloaliphatic structure can increase the glass transition temperature and modulus of a copolyamide, while potentially reducing the degree of crystallinity compared to a homopolymer made with a more symmetrical diamine. This allows for the development of materials with a customized balance of properties for specific applications.

Influence of Stereoisomers on Polymer Characteristics (e.g., thermal, mechanical, biodegradability)

Cyclohexane-1,4-diamine exists as two primary stereoisomers: cis and trans. The spatial arrangement of the amine groups in these isomers has a significant impact on the structure and properties of the resulting polymers.

The trans-isomer has a more linear and rigid structure, which allows for more efficient chain packing and higher crystallinity in polymers. This generally leads to polyamides with higher melting points, greater mechanical strength, and enhanced thermal stability. In contrast, the bent structure of the cis-isomer disrupts the regularity of the polymer chain, leading to more amorphous materials with lower melting points, lower crystallinity, and often increased solubility. The ability to use different ratios of cis and trans isomers provides a powerful tool for fine-tuning the thermal, mechanical, and even the biodegradability characteristics of the resulting polymers. researchgate.net For example, a higher trans content is often correlated with improved thermal properties in polyamides and polyesters. researchgate.net

A comparison of the general influence of cis and trans isomers on polymer properties is presented below.

Propertycis-Isomertrans-Isomer
Polymer Structure Bent, less regular chain structureLinear, more regular chain structure
Crystallinity Lower, more amorphousHigher, more crystalline
Melting Point (Tm) Generally lowerGenerally higher
Glass Transition (Tg) Can be lower due to less efficient packingCan be higher due to restricted mobility
Mechanical Strength Generally lowerGenerally higher
Solubility Often higher in organic solventsOften lower

Development of Specialty Chemicals and Functional Materials

Beyond its direct use in polymerization, Cyclohexane-1,4-diamine serves as a versatile intermediate for the synthesis of a variety of specialty chemicals and functional materials. Its two reactive amine groups can be modified to create a range of derivatives with specific functionalities. These derivatives can be used as cross-linking agents, building blocks for pharmaceuticals, and ligands for metal complexes. The rigid cyclohexane backbone is also a desirable feature in the design of functional materials where a well-defined and stable structure is required.

Corrosion Inhibitors

Cyclohexane-1,4-diamine and its derivatives have been identified as effective corrosion inhibitors, particularly for protecting steel in acidic environments. The efficacy of these compounds stems from their molecular structure, which facilitates strong adsorption onto the metal surface. The nitrogen atoms in the amine groups possess lone pairs of electrons, which can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming a coordinate covalent bond.

This interaction leads to the formation of a protective molecular layer that isolates the metal from the corrosive medium. This barrier film inhibits both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions that constitute the corrosion process. Research on related diaminocyclohexane derivatives has demonstrated that these compounds can significantly decrease the corrosion rate of carbon steel. For instance, studies on N,N′-bis(4-formylphenol)-1,2-Diaminocyclohexane showed a maximum inhibition efficiency of approximately 71% for steel in a 1 M hydrochloric acid solution. researchgate.net The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.net The mechanism is considered a form of chemisorption, where the inhibitor molecules chemically bond to the steel surface. researchgate.net

Table 1: Research Findings on Diaminocyclohexane Derivatives as Corrosion Inhibitors

Inhibitor Compound Metal Corrosive Medium Max. Inhibition Efficiency (%) Adsorption Isotherm

Dyes and Finishing Agents for Textiles

In the textile industry, Cyclohexane-1,4-diamine serves as a fundamental component in the synthesis of both fibers and colorants. Its primary role is as a diamine monomer in the production of specific types of polyamides, a family of polymers that includes various forms of nylon. alderbioinsights.co.uknih.gov Through a process called condensation polymerization, Cyclohexane-1,4-diamine is reacted with a dicarboxylic acid to form long polymer chains linked by amide bonds. These resulting polyamides can be melt-spun into fibers with high tensile strength, durability, and resistance to abrasion, making them suitable for applications ranging from apparel to industrial fabrics. google.comchemguide.co.uk

Furthermore, the amine functional groups make it a valuable precursor in the synthesis of certain dyes. It can be used as a building block for azo dyes, which constitute the largest class of synthetic colorants used in the textile industry. ekb.eg The synthesis of these dyes involves a diazotization reaction of an aromatic amine followed by a coupling reaction with a suitable compound, and diamines like Cyclohexane-1,4-diamine can be incorporated into these complex structures to create a wide spectrum of colors. ekb.eg Its use is also noted in the broader production of pigments and other materials for the textile sector. made-in-china.com

Components in Supramolecular Gels

Cyclohexane-1,4-diamine is a building block for the creation of supramolecular gels, which are materials formed through the self-assembly of low-molecular-weight gelators. These gels have a three-dimensional network structure held together by non-covalent interactions, such as hydrogen bonding.

Research has shown that mixing cyclohexane diamines with isocyanate or aldehyde derivatives can lead to the in situ formation of stable supramolecular gels in various organic solvents. The gelation mechanism is driven by the reaction between the amine groups of the diamine and the functional groups of the other component, generating urea or imine moieties. These newly formed groups act as powerful hydrogen-bonding sites, promoting the self-assembly of the molecules into long, entangled fibers that immobilize the solvent and form the gel network. These gels exhibit interesting properties such as thermal reversibility (melting upon heating and reforming upon cooling) and thixotropy (becoming fluid when agitated and solidifying when at rest).

Carbon Dioxide Sorbents

In the field of carbon capture and storage (CCS), Cyclohexane-1,4-diamine has emerged as a highly promising sorbent for carbon dioxide (CO2). It is part of a class of cyclohexane-based diamines that have shown superior performance in capturing CO2, even at low concentrations.

Table 2: Comparison of CO2 Sorbent Characteristics

Sorbent Type Capture Mechanism Product Phase Regeneration Key Advantage
Traditional Liquid Amines Chemical Absorption Liquid High-temperature steam Established technology

Pharmaceutical and Agrochemical Intermediates

Cyclohexane-1,4-diamine is a key intermediate in the synthesis of a wide range of active molecules for the pharmaceutical and agrochemical industries. made-in-china.comrsc.org Its rigid cyclic backbone and the stereochemical possibilities of its amine groups (cis and trans isomers) make it an attractive scaffold for constructing complex molecular architectures with specific biological activities. It is frequently used in the development of new drugs targeting a variety of diseases, including cancer and infections.

Ligands for Drug Delivery Systems

A critical application of Cyclohexane-1,4-diamine in medicine is its role as a "carrier ligand" in platinum-based anticancer drugs. This concept is exemplified by the third-generation drug oxaliplatin, which uses the related trans-1R,2R-diaminocyclohexane as its carrier ligand. These diamine ligands are not innocent bystanders in the drug's mechanism; they are crucial for its activity, stability, and ability to overcome resistance to older platinum drugs like cisplatin.

The diamine ligand coordinates to the platinum atom, forming a stable complex. Once inside a cancer cell, the other, more labile ligands on the platinum complex are displaced, allowing the platinum to bind to DNA, which ultimately triggers cell death. Research into new platinum(IV) prodrugs and other derivatives continues to explore different isomers and substituted versions of diaminocyclohexane, including the 1,4-isomer, to develop agents with improved efficacy, a better side-effect profile, and the ability to overcome drug resistance in tumors. nih.gov

Building Blocks for Pharmaceutical Formulations

The structural rigidity and bifunctionality of Cyclohexane-1,4-diamine make it an essential building block for creating novel therapeutic agents. Its cyclohexane core provides a well-defined three-dimensional structure that can be used to orient other functional groups in a precise manner to optimize binding to biological targets like enzymes or receptors.

Two cutting-edge areas of drug discovery highlight its importance:

PROTACs (Proteolysis-Targeting Chimeras): Cyclohexane-1,4-diamine has been identified as a valuable linker component in the synthesis of PROTACs. medchemexpress.com PROTACs are novel molecules designed to hijack the cell's own protein disposal machinery to destroy specific disease-causing proteins. The linker, which connects the part of the molecule that binds to the target protein to the part that recruits the disposal machinery, is critical for the PROTAC's efficacy, and the defined structure of Cyclohexane-1,4-diamine is well-suited for this role.

Allosteric Inhibitors: In a recent discovery, (1s,4s)-N,N'-diaryl cyclohexane-1,4-diamines were identified as a new class of allosteric inhibitors for MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein-1). MALT1 is a key protein in signaling pathways related to B-cell lymphomas and autoimmune diseases. These inhibitors, built upon the Cyclohexane-1,4-diamine scaffold, bind to a site on the MALT1 protein that is different from the active site, but their binding changes the protein's shape and turns off its activity. This represents a sophisticated mechanism of action for which Cyclohexane-1,4-diamine provides the foundational structure.

Table 3: Mentioned Chemical Compounds

Compound Name
Cyclohexane-1,4-diamine
N,N′-bis(4-formylphenol)-1,2-Diaminocyclohexane
Iron
Hydrochloric acid
Isocyanate
Aldehyde
Carbon dioxide
Carbamic acid
Platinum
Cisplatin
Oxaliplatin
trans-1R,2R-diaminocyclohexane
(1s,4s)-N,N'-diaryl cyclohexane-1,4-diamines

Modulators of Biological Receptors (e.g., P2X3 antagonists)

Cyclohexane-1,4-diamine has emerged as a significant scaffold in the development of modulators for biological receptors, particularly as an antagonist for P2X3 receptors. smolecule.com P2X3 receptors are ATP-gated ion channels predominantly found on sensory afferent neurons and are a key target in the treatment of chronic sensitization conditions such as chronic cough and neuropathic pain. nih.gov Research has indicated that cyclohexane-1,4-diamine derivatives can function as antagonists at these P2 receptors. smolecule.com

The mechanism of action involves the binding of the cyclohexane-1,4-diamine-based compound to the P2X3 receptor, which in turn inhibits the binding of its natural ligand, adenosine triphosphate (ATP). smolecule.com This inhibitory action modulates the P2X3-mediated signaling pathways. smolecule.com Studies have demonstrated that antagonism of P2X3 and P2X2/3 receptors can lead to a reduction in nocifensive responses and various types of pain, validating P2X3 as a therapeutic target. nih.gov The unique structure of cyclohexane-1,4-diamine, with its two amine groups separated by a rigid cyclohexane ring, makes it a valuable building block for designing novel ligands with tailored properties for specific biological targets. smolecule.com For instance, the diaminopyrimidine compound MK-7264 (gefapixant), a selective P2X3 and P2X2/3 receptor antagonist that has progressed to Phase III clinical trials, acts as a negative allosteric modulator of the human P2X3 receptor. nih.gov This indicates that it acts independently of the agonist concentration to block the receptor's function. nih.gov

Table 1: Research Findings on Cyclohexane-1,4-diamine Derivatives as P2X3 Receptor Antagonists

Compound Class Receptor Target Mechanism of Action Therapeutic Potential
Cyclohexane-1,4-diamine derivatives P2X3, P2X2/3 Antagonist; Inhibition of ATP binding Neuropathic pain, Chronic cough, Neurodegenerative diseases smolecule.comnih.gov
Diaminopyrimidines (e.g., Gefapixant) P2X3, P2X2/3 Negative Allosteric Modulator Refractory or unexplained chronic cough nih.gov

Interaction with Biological Molecules (e.g., enzymes, receptors)

The interaction of cyclohexane-1,4-diamine with biological molecules is a cornerstone of its application in medicinal chemistry. smolecule.com Its distinct structure, featuring a cyclohexane ring with amino groups in a para position, allows for specific and targeted interactions with biological entities like enzymes and receptors. smolecule.com The amine groups can act as both hydrogen bond donors and acceptors, facilitating the formation of stable complexes with biological targets. smolecule.com

The compound serves as a versatile building block for creating ligands, which are molecules designed to bind to specific sites on enzymes or receptors. smolecule.com By modifying the core structure of cyclohexane-1,4-diamine, researchers can develop ligands with high affinity and selectivity for various biological targets. smolecule.com Its ability to form such targeted ligands makes it a valuable component in drug development. smolecule.com

One of the most studied interactions is with the P2X3 receptor, where it acts as an antagonist. smolecule.com This interaction is crucial for its potential therapeutic effects in pain management. smolecule.com Beyond specific receptors, derivatives of cyclohexane-1,4-diamine have been synthesized and evaluated for a range of biological activities, including antimycobacterial properties. cabidigitallibrary.org Studies on symmetrical trans-cyclohexane-1,4-diamine derivatives have shown that substitutions on the molecule can significantly influence its biological potential. cabidigitallibrary.org For example, compounds with substitutions at the para position of a benzene (B151609) ring attached to the diamine scaffold were found to have greater antimycobacterial activity. cabidigitallibrary.org

While the interaction of many drugs with enzymes like diamine oxidase (DAO) has been a subject of study, with some drugs showing significant inhibitory effects, specific research detailing the direct interaction of cyclohexane-1,4-diamine with DAO is less documented in the provided context. nih.govhealthline.comwebmd.com However, the broad utility of diamines in biological systems underscores the importance of understanding their interactions with various enzymes and receptors.

Table 2: Summary of Cyclohexane-1,4-diamine Interactions with Biological Molecules

Interacting Molecule Type of Interaction Application/Significance
P2X3 Receptors Antagonism, Ligand Binding Pain management, Modulation of neurotransmission smolecule.com
Various Biological Targets Ligand Formation Drug development, Medicinal chemistry smolecule.com
Mycobacterial Targets Antimycobacterial Activity Development of new antimicrobial agents cabidigitallibrary.org

Advanced Analytical and Characterization Techniques for Cyclohexane 1,4 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive tool for the detailed structural analysis of Cyclohexane-1,4-diamine (B98093), enabling the clear differentiation between its cis and trans isomers.

¹H and ¹³C NMR for Isomer Differentiation and Structural Elucidation

The conformational differences between the cis and trans isomers of Cyclohexane-1,4-diamine give rise to distinct signatures in both ¹H and ¹³C NMR spectra. The differentiation is largely based on the chemical shifts and coupling constants of the protons and carbons in the cyclohexane (B81311) ring. nih.govyoutube.com

In the trans isomer, the two amino groups are in a diaxial or diequatorial position, leading to a more symmetric structure. This results in simpler spectra compared to the cis isomer, where one amino group is axial and the other is equatorial. acs.org For instance, ¹H NMR spectra of trans-1,4-diaminocyclohexane show characteristic shifts for the methine protons (CH-N) and the methylene (B1212753) protons (CH₂) of the cyclohexane ring. chemicalbook.com Similarly, ¹³C NMR can distinguish between the isomers based on the chemical shifts of the cyclohexane carbons. The symmetry of the trans isomer often results in fewer unique carbon signals compared to the less symmetric cis isomer. acs.orgrsc.org

Table 1: Representative ¹H NMR Chemical Shifts for trans-Cyclohexane-1,4-diamine Note: Data is illustrative and can vary based on solvent and experimental conditions.

Assignment Shift (ppm)
CH-NH₂ ~2.43
CH₂ (axial) ~1.67-1.90
CH₂ (equatorial) ~0.99

Source: Based on data from reference chemicalbook.com

Monitoring of Cis/Trans Isomer Contamination

NMR spectroscopy is highly effective for quantifying the ratio of cis and trans isomers in a sample of Cyclohexane-1,4-diamine. acs.org By integrating the distinct signals corresponding to each isomer in the ¹H or ¹³C NMR spectrum, a precise determination of the isomeric purity can be achieved. This is critical in applications where one isomer is specifically required, as the presence of the other can significantly impact the properties and performance of the final product. acs.org For example, in the synthesis of polyamides, the incorporation of the cis isomer can disrupt the polymer chain packing and lower the melting point compared to the polymer made with the pure trans isomer. acs.org

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography provides definitive information on the three-dimensional structure of Cyclohexane-1,4-diamine in the solid state, confirming the stereochemistry and revealing details about bond lengths, bond angles, and crystal packing.

Studies have shown that in the crystalline state, the cyclohexane ring of the trans isomer typically adopts a chair conformation with the amino groups in equatorial positions to minimize steric hindrance. iucr.orgnih.gov This conformation is thermodynamically favored. vulcanchem.com The crystal structure is often stabilized by a network of intermolecular hydrogen bonds involving the amine groups. iucr.orgcore.ac.uk For example, in the salt [C6H16N2]0.5[C6H4NO2], the cyclohexane-1,4-diammonium cation has a chair conformation with the ammonium (B1175870) groups in an anti-configuration, and the crystal structure is stabilized by extensive hydrogen bonding. core.ac.uk

Table 2: Crystallographic Data for a Cyclohexane-1,4-diamine Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 6.2586
b (Å) 12.3009
c (Å) 13.2451
β (°) 98.047

Source: Data for C6N2H16[Ni(H2O)6(SO4)2]·2H2O containing trans-1,4-diaminocyclohexane. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry is a vital technique for confirming the molecular weight of Cyclohexane-1,4-diamine and assessing its purity. The molecular weight of Cyclohexane-1,4-diamine is 114.19 g/mol . nist.govspectrabase.com In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion ([M]⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. nist.gov

The fragmentation pattern observed in the mass spectrum provides structural information and can serve as a fingerprint for the compound. For cycloalkanes, fragmentation often involves the loss of small neutral molecules like ethylene (B1197577). jove.com A common fragmentation pathway for cyclohexane derivatives involves the initial ring cleavage followed by the elimination of ethene, leading to characteristic fragment ions. docbrown.infothieme-connect.de The base peak in the mass spectrum of cyclohexane itself is often at m/z 56, resulting from the loss of an ethylene molecule. jove.comdocbrown.info The presence of amine groups in Cyclohexane-1,4-diamine will influence the fragmentation, with alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) being a dominant pathway for aliphatic amines. libretexts.org

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Cyclohexane-1,4-diamine and for separating its enantiomers to determine enantiomeric excess (ee). mdpi.comheraldopenaccess.us

For purity analysis, reversed-phase HPLC using a C18 column is commonly employed. The compound is separated from impurities, and its purity can be quantified by measuring the area of its peak relative to the total area of all peaks in the chromatogram.

When dealing with chiral separations, HPLC with a chiral stationary phase (CSP) is the method of choice. csfarmacie.czresearchgate.net This is essential for resolving the enantiomers of chiral derivatives of cyclohexane-diamine. acs.orgdatapdf.com The separation relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase. csfarmacie.cz By derivatizing the diamine with a suitable chiral agent, diastereomers can be formed, which can then be separated on a standard achiral column. mdpi.com The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. heraldopenaccess.usdatapdf.com This is a critical quality control step in asymmetric synthesis. acs.org

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of Cyclohexane-1,4-diamine by measuring its mass change as a function of temperature in a controlled atmosphere. torontech.com The resulting TGA curve provides information on decomposition temperatures and the presence of volatile components. etamu.edu

Generally, diamines like Cyclohexane-1,4-diamine are stable up to around 200°C, but will degrade at higher temperatures. TGA data for related compounds show decomposition onsets in the range of 180-220°C. vulcanchem.com The thermal decomposition of Cyclohexane-1,4-diamine can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). fishersci.comfishersci.se In studies of materials incorporating the diamine, TGA indicates the degradation of the trans-1,4-diaminocyclohexane component. researchgate.net

Table 3: Compound Names Mentioned

Compound Name
Cyclohexane-1,4-diamine
cis-Cyclohexane-1,4-diamine
trans-Cyclohexane-1,4-diamine
trans-1,4-diaminocyclohexane
Ethylene
Nitrogen oxides
Carbon monoxide
Carbon dioxide
Polyamide
[C6H16N2]0.5[C6H4NO2]

Differential Scanning Calorimetry (DSC) for Thermal Transitions in Polymers

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to characterize the thermal properties of polymers derived from Cyclohexane-1,4-diamine. hu-berlin.depressbooks.pubtorontech.com By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). pressbooks.pubscribd.com This information is crucial for understanding the processing window and end-use performance of these materials.

The incorporation of Cyclohexane-1,4-diamine into polyamide structures significantly influences their thermal behavior. The stereochemistry of the diamine, specifically the cis and trans isomers, plays a critical role. Research on copolyamides of PA 4.14 and 1,4-DACH.14 demonstrated that the introduction of trans-1,4-DACH increases the melting temperature of the resulting polymer. acs.org In contrast, copolyamides containing a higher proportion of the cis isomer exhibit lower melting points. acs.org This is because the trans isomer's linear and rigid structure allows for more efficient packing into the crystalline lattice, whereas the kinked structure of the cis isomer disrupts crystal formation and is primarily found in the amorphous regions. acs.org

For instance, a copolyamide of 4.14/1,4-DACH.14 with 20 mol% of all-trans-1,4-DACH showed a second heating melting point of 270 °C. acs.org However, a similar copolyamide with 21 mol% of 1,4-DACH having a cis/trans ratio of 57/43 had a significantly lower melting point of 239 °C. acs.org When the cis/trans ratio was increased to 75/25, the melting point dropped further to 227 °C. acs.org

Semi-aromatic polyamides synthesized from 1,4-cyclohexanediamine (both trans and cis isomers), 4-fluorobenzoyl chloride, and 1,1-bis(4-hydroxyphenyl)-1-phenylethane also exhibit high glass transition temperatures, ranging from 224–265 °C, as determined by DSC. rsc.org The polyamide containing the trans-conformation showed superior thermal properties compared to its cis-counterpart. rsc.org Aliphatic-aromatic polyamides incorporating a polycyclohexane segment, such as those derived from Cyclohexane-1,4-diamine, tend to have lower glass transition temperatures compared to their fully aromatic counterparts due to the flexibility of the cyclohexane ring. mdpi.com

The heating and cooling rates used during DSC analysis can also affect the observed thermal transitions. A common heating rate for polymer analysis is 10 °C/min. hu-berlin.dehitachi-hightech.com The thermal history of the sample is also important, which is why second heating scans are often used to provide data on a sample with a controlled thermal history. acs.org

Table 1: Thermal Properties of Polyamides Containing Cyclohexane-1,4-diamine Determined by DSC

Polymer SystemIsomer CompositionGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)
Copolyamide 4.14/1,4-DACH.1420 mol% all-trans-270 acs.org
Copolyamide 4.14/1,4-DACH.1421 mol% cis/trans (57/43)-239 acs.org
Copolyamide 4.14/1,4-DACH.1420 mol% cis/trans (75/25)-227 acs.org
Semi-aromatic Polyamidetrans-conformation224–265 rsc.org-
Semi-aromatic Polyamidecis-conformation224–265 rsc.org-
Aliphatic-aromatic Polyamide 5aAliphatic cyclohexane moiety276 mdpi.com-

Future Directions and Emerging Research Areas

Development of Sustainable and Green Synthesis Routes for Cyclohexane-1,4-diamine (B98093)

The chemical industry's shift towards sustainability has spurred research into environmentally benign methods for producing key chemical intermediates like Cyclohexane-1,4-diamine. Traditional synthesis routes are often energy-intensive and rely on petroleum-based feedstocks. Emerging research, however, focuses on leveraging renewable resources and greener catalytic processes.

A significant advancement is the catalytic conversion of lignin, a major component of woody biomass, into valuable chemicals. rsc.orgnih.gov Researchers have developed a two-step catalytic method that transforms lignin-derived compounds into Cyclohexane-1,4-diamine with high yields. rsc.orgnih.gov The process begins with the conversion of 2,6-dimethoxybenzoquinone (DMBQ), obtainable from lignin, into 1,4-cyclohexanediol (B33098) (14CHDO). nih.gov This intermediate is then subjected to amination with ammonia (B1221849) using a RANEY® Ni catalyst, producing Cyclohexane-1,4-diamine in nearly quantitative yields. rsc.orgnih.gov This bio-based route represents a major step towards reducing the carbon footprint associated with the compound's production. nih.gov

Other green chemistry approaches being explored for related diamines include the use of photochemistry. For instance, the synthesis of 1,4-p-menthane diamine from terpene-derived α-terpinene has been achieved using visible-light mediated reactions, offering a milder and more sustainable alternative to traditional methods. nih.gov These strategies highlight a clear trend towards replacing conventional, harsh synthesis conditions with more sustainable and efficient alternatives.

Table 1: Comparison of Synthesis Routes for Cyclohexane-1,4-diamine and Related Diamines

Feature Traditional Route (e.g., Hydrogenation of Dinitrocyclohexane) Green/Sustainable Route (e.g., Lignin Valorization)
Feedstock Petroleum-based (e.g., Cyclohexane) ontosight.ai Renewable (e.g., Lignin from biomass) rsc.orgnih.gov
Key Reagents Strong acids, hydrogenation catalysts RANEY® Ni, ammonia rsc.orgnih.gov
Reaction Conditions Often high pressure and temperature Milder conditions in some steps nih.gov
Sustainability Lower; relies on finite resources Higher; utilizes renewable feedstocks and aims for atom economy rsc.orgnih.gov
Key Innovation Established industrial process Valorization of biomass waste streams rsc.orgnih.gov

Exploration of Novel Derivatization Strategies for Enhanced Functionality

Cyclohexane-1,4-diamine serves as a versatile scaffold for creating new molecules with tailored properties. Researchers are actively exploring novel derivatization strategies to enhance the functionality of this core structure for applications in medicine and materials science.

One major area of exploration is the synthesis of derivatives with potential therapeutic applications. Scientists have synthesized libraries of symmetrical trans-cyclohexane-1,4-diamine derivatives and evaluated them for antimycobacterial activity. cabidigitallibrary.orgresearchgate.net These studies found that specific substitutions, particularly at the para-position of an attached aromatic ring, could impart significant activity against Mycobacterium tuberculosis. cabidigitallibrary.orgresearchgate.net For example, a derivative with an i-propyl group substitution was identified as a potent agent against the H37Rv strain. researchgate.netnih.gov

Another strategy involves creating complex heterocyclic structures. Researchers have successfully synthesized bis-1,2,4-triazoles and bis-thiobarbiturates using (1R,4R)-cyclohexane-1,4-diamine as a starting point. royalsocietypublishing.org Furthermore, derivatization has been used to attach the cyclohexane (B81311) diamine moiety to larger molecular scaffolds like calixarenes. beilstein-journals.org These calix cabidigitallibrary.orgthiourea (B124793) cyclohexanediamine (B8721093) derivatives have shown significant promise as organocatalysts, demonstrating how derivatization can unlock new catalytic functions. beilstein-journals.org These efforts showcase a clear direction towards creating highly specialized molecules by chemically modifying the foundational Cyclohexane-1,4-diamine structure.

Table 2: Examples of Novel Cyclohexane-1,4-diamine Derivatives and Their Functionality

Derivative Class Derivatization Strategy Enhanced Functionality Source
Symmetrical N,N'-diaryl derivatives Acylation/alkylation with substituted aromatic groups Antimycobacterial activity researchgate.net
Calix cabidigitallibrary.orgthiourea derivatives Attachment to a calixarene (B151959) scaffold via a thiourea linker Organocatalysis (e.g., Michael addition) beilstein-journals.org
Bis-1,2,4-triazoles Reaction with thiophiles to form heterocyclic rings Versatile building blocks for complex molecules royalsocietypublishing.org
Octahydroquinoxaline-2,3-diones Reductive alkylation followed by fusion with diethyl oxalate Potential antimicrobial agents koreascience.kr

Expansion of Asymmetric Catalysis Applications

The rigid and well-defined stereochemistry of chiral Cyclohexane-1,4-diamine isomers makes them exceptional building blocks for ligands in asymmetric catalysis. myuchem.comscbt.com This field is rapidly expanding as new derivatives are designed to catalyze a wider range of chemical transformations with high enantioselectivity.

A key application is in the development of chiral ligands for metal-catalyzed reactions. For example, bis(N-heterocyclic carbene) (bis-NHC) ligands derived from trans-1,2-diaminocyclohexane have been successfully used in copper-catalyzed asymmetric conjugate addition reactions. mdpi.com Similarly, Ni(II) complexes featuring chiral ligands derived from cyclohexane-1,2-diamine are effective catalysts for enantioselective Michael additions, a fundamental carbon-carbon bond-forming reaction. researchgate.net

The versatility of Cyclohexane-1,4-diamine extends to organocatalysis, where it is incorporated into non-metallic catalyst structures. Chiral thiourea catalysts based on a cyclohexanediamine scaffold have been shown to catalyze asymmetric Michael additions, achieving excellent yields and high enantiomeric excesses (up to 94% ee). beilstein-journals.org The future in this area points towards the development of even more sophisticated ligands and organocatalysts capable of controlling the stereochemical outcome of an increasingly broad array of chemical reactions, which is crucial for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. myuchem.com

Table 3: Asymmetric Catalysis Applications Using Cyclohexane Diamine Derivatives

Catalyst System Type of Reaction Key Finding Source
Cu-bis(NHC) complex Asymmetric Conjugate Addition Ligand derived from trans-1,2-diaminocyclohexane afforded high enantioselectivity (97% ee). mdpi.com
Ni(II)-diamine complex Michael Addition Catalyzed the addition of 1,3-dicarbonyl compounds to nitroalkenes with high enantioselectivity. researchgate.net
Calix cabidigitallibrary.orgthiourea-cyclohexanediamine Organocatalytic Michael Addition Achieved high yields (up to 99%) and good enantioselectivities (up to 94% ee). beilstein-journals.org

Advanced Computational Modeling for Predictive Design

Advanced computational modeling has become an indispensable tool for accelerating the design and discovery of new molecules based on the Cyclohexane-1,4-diamine framework. Techniques like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling allow researchers to predict molecular properties and guide experimental work, saving significant time and resources.

DFT calculations are widely used to investigate the structural and electronic properties of Cyclohexane-1,4-diamine derivatives. For instance, computational studies have been used to determine the most stable conformation (chair vs. boat) of substituted derivatives and to understand the influence of intramolecular hydrogen bonding on their structure. smolecule.com Such calculations provide fundamental insights that are critical for designing ligands with specific geometries for catalysis or molecular recognition. smolecule.comresearchgate.net DFT has also been employed to rationalize the photophysical properties of Schiff base derivatives, which is crucial for the development of new optical materials. mdpi.com

In the context of drug discovery, computational methods are used for predictive design. QSAR modeling, combined with molecular docking, has been used to screen libraries of related cyclohexane derivatives for their potential as enzyme inhibitors. nih.gov This approach helps identify the most promising candidates for synthesis and biological testing, streamlining the development of new therapeutic agents. nih.gov The future will likely see an even tighter integration of computational predictions and experimental synthesis, enabling the rapid design of Cyclohexane-1,4-diamine derivatives with precisely tailored functions.

Table 4: Application of Computational Modeling in Cyclohexane-1,4-diamine Research

Computational Method Application Area Information Gained Source
Density Functional Theory (DFT) Structural Analysis Prediction of stable conformers, bond lengths, and angles; analysis of intramolecular forces. smolecule.comresearchgate.net
Time-Dependent DFT (TD-DFT) Optical Properties Calculation of electronic transitions and prediction of absorption/emission spectra. mdpi.comresearchgate.net
QSAR and Molecular Docking Drug Design Prediction of biological activity (e.g., enzyme inhibition); design of new potential drug candidates. nih.gov

Integration with Smart Materials and Flexible Electronics Applications

The unique structural properties of Cyclohexane-1,4-diamine, particularly its rigid, non-planar, and non-conjugated cycloaliphatic ring, make it an attractive monomer for the synthesis of advanced polymers. These polymers are finding emerging applications in smart materials and flexible electronics, where properties like optical clarity, thermal stability, and low dielectric constants are paramount.

Researchers are incorporating Cyclohexane-1,4-diamine into high-performance polymers such as polyimides and polyamides. mdpi.comresearchgate.net The inclusion of the cycloaliphatic diamine unit disrupts the close packing of polymer chains that is typical in fully aromatic polymers. This leads to materials with enhanced optical transparency and lower dielectric constants, which are highly desirable for applications in flexible displays and other electronic components. researchgate.netmdpi.com For example, polyimides synthesized from trans-1,4-cyclohexanediamine have demonstrated low coefficients of thermal expansion and low dielectric constants, making them suitable substrates for flexible circuits. researchgate.net

The development of colorless polyimides (CPIs) is a particularly active area of research. By combining cycloaliphatic monomers like a cyclohexane-based dianhydride with specific diamines, scientists have created CPI films that are highly transparent, thermally stable, and possess low optical anisotropy. mdpi.com These characteristics are essential for their use in next-generation flexible electronic devices. mdpi.comresearchgate.net The future direction involves the molecular design of new copolyesters and copolyamides containing Cyclohexane-1,4-diamine to create advanced films for smart applications, including biodegradable and biocompatible materials. mdpi.comresearchgate.net

Q & A

Q. How can researchers optimize the synthesis of Cyclohexane-1,4-diamine derivatives to achieve high purity and yield?

  • Methodological Answer : Cyclohexane-1,4-diamine derivatives, such as N1,N1-dimethylcyclohexane-1,4-diamine, are synthesized via alkylation or reductive amination. Key parameters include:
  • Temperature control : Maintaining 60–80°C during dimethylation with formaldehyde/formic acid minimizes side reactions .
  • pH modulation : A slightly acidic medium (pH 5–6) enhances selectivity for the desired product .
  • Purification : Column chromatography or recrystallization using ethanol/water mixtures removes unreacted starting materials .
    Contaminants like cis/trans isomers can be monitored via NMR (e.g., distinct proton coupling in 1^1H NMR) .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing Cyclohexane-1,4-diamine and its derivatives?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR distinguish cis/trans isomers via coupling constants and chemical shifts. For example, trans isomers exhibit axial-equatorial proton splitting (J ≈ 10–12 Hz) .
  • X-ray Crystallography : SHELXL (via SHELX suite) refines crystal structures, resolving stereochemistry and hydrogen-bonding networks. For example, a study on [C6H16N2][C14H8O4S2]⋅C3H7NO⋅H2O confirmed the trans configuration using SHELXL-2018 .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ions (e.g., m/z 142.24 for C8H18N2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported coordination behavior of Cyclohexane-1,4-diamine with transition metals?

  • Methodological Answer : Discrepancies in metal-ligand stoichiometry (e.g., Zn(II) vs. Co(II) complexes) arise from reaction conditions:
  • Solvent polarity : Polar solvents (e.g., methanol) favor monodentate binding, while non-polar solvents promote bidentate coordination .
  • pH-dependent speciation : At pH > 7, deprotonated amine groups enable chelation, altering complex stability .
  • Counterion effects : Chloride vs. nitrate ions influence crystal field splitting, as seen in UV-Vis spectra of Co(II) complexes .
    Systematic variation of these parameters with spectroscopic validation (e.g., IR for M–N stretches) clarifies coordination modes .

Q. What strategies address challenges in synthesizing host-guest complexes using Cyclohexane-1,4-diamine-based macrocycles?

  • Methodological Answer : Hosts like trans-N,N′-Bis(9-phenyl-9-xanthenyl)cyclohexane-1,4-diamine require:
  • Template-directed synthesis : Pre-organizing the diamine with xanthenyl groups ensures cavity size compatibility with guests (e.g., xylene) .
  • Thermodynamic vs. kinetic control : Slow cooling during crystallization enhances guest inclusion selectivity .
  • Competition assays : Titration calorimetry quantifies binding affinities (e.g., Kd values for ethylbenzene vs. xylene) .
    Conflicting data on guest selectivity can arise from solvent polarity; use low-polarity solvents (e.g., chloroform) to mimic hydrophobic guest environments .

Q. How can multi-component reactions (MCRs) involving Cyclohexane-1,4-diamine be optimized for heterocyclic drug discovery?

  • Methodological Answer : MCRs with cyclohexan-1,4-dione and aldehydes/amines yield fused heterocycles:
  • Catalyst selection : Protic acids (e.g., p-TsOH) accelerate imine formation, while Lewis acids (e.g., ZnCl2) promote cyclization .
  • Solvent-free conditions : Reduce side products; e.g., microwave-assisted synthesis improves yields of pyrrolo[1,2-a]quinoxalines .
  • Post-MCR modifications : Click chemistry (e.g., azide-alkyne cycloaddition) diversifies libraries for biological screening .

Q. What crystallographic challenges arise in resolving structural isomerism of Cyclohexane-1,4-diamine derivatives, and how are they mitigated?

  • Methodological Answer : Cis/trans isomerism complicates structure determination:
  • Twinned crystals : Use SHELXD for dual-space solution and SHELXL for twin refinement (e.g., HKLF 5 format) .
  • Disorder modeling : Partial occupancy refinement in SHELXL accounts for dynamic chair flipping in cyclohexane rings .
  • High-resolution data : Synchrotron radiation (λ ≈ 0.7–1.0 Å) improves anomalous dispersion for light atoms (e.g., N, O) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the biological activity of Cyclohexane-1,4-diamine derivatives?

  • Methodological Answer : Discrepancies in cytotoxicity or antimicrobial activity may stem from:
  • Isomeric purity : Cis isomers often show higher membrane permeability than trans isomers; validate via HPLC .
  • Assay conditions : Varying pH or serum content in cell media alters protonation states and bioactivity .
  • Metabolic interference : Cytochrome P450 interactions can generate conflicting in vitro vs. in vivo results; use stable isotope tracers to track metabolites .

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1,4-Diaminocyclohexane

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